molecular formula C12H10N2O4S B3039324 4-Amino-2-nitrodiphenyl sulfone CAS No. 1017059-70-9

4-Amino-2-nitrodiphenyl sulfone

Cat. No.: B3039324
CAS No.: 1017059-70-9
M. Wt: 278.29 g/mol
InChI Key: BZXUSYDVDLVGRU-UHFFFAOYSA-N
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Description

4-Amino-2-nitrodiphenyl sulfone is a useful research compound. Its molecular formula is C12H10N2O4S and its molecular weight is 278.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-2-nitrodiphenyl sulfone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-2-nitrodiphenyl sulfone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(benzenesulfonyl)-3-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4S/c13-9-6-7-12(11(8-9)14(15)16)19(17,18)10-4-2-1-3-5-10/h1-8H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXUSYDVDLVGRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Amino-2-nitrodiphenyl Sulfone: Technical Guide to Structure, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical structure, synthesis, and properties of 4-Amino-2-nitrodiphenyl sulfone (CAS 1017059-70-9), a specialized intermediate distinct from the widely known Dapsone precursor (4-amino-4'-nitrodiphenyl sulfone).

Chemical Identity & Structural Analysis[1]

4-Amino-2-nitrodiphenyl sulfone is an asymmetric diaryl sulfone characterized by a "push-pull" electronic system on one phenyl ring. Unlike its isomer used in Dapsone synthesis, this molecule features both the amino (donor) and nitro (acceptor) substituents on the same aromatic ring, specifically ortho and para to the sulfonyl bridge.[1]

PropertyDetail
IUPAC Name 4-Amino-2-nitro-1-(phenylsulfonyl)benzene
Common Name 4-Amino-2-nitrodiphenyl sulfone
CAS Number 1017059-70-9 (Specific Isomer)
Molecular Formula C₁₂H₁₀N₂O₄S
Molecular Weight 278.28 g/mol
SMILES Nc1ccc(S(=O)(=O)c2ccccc2)c(N(=O)=O)c1
Key Isomer Distinction Target: Substituents on same ring (2,4-position).Dapsone Intermediate: Substituents on different rings (4,4'-position).[2]
Electronic Properties

The molecule exhibits a unique electronic environment due to the ortho-nitro effect . The sulfone group (


) is strongly electron-withdrawing, deactivating the ring.[1] However, the amino group at the para-position acts as a strong resonance donor, while the nitro group at the ortho-position provides additional electron withdrawal and steric bulk. This creates a highly polarized system suitable for nonlinear optical (NLO) applications and specific dye chemistries.

Synthetic Pathways[1][3][4]

The synthesis of 4-amino-2-nitrodiphenyl sulfone requires regioselective control to establish the 1,2,4-substitution pattern. The most robust industrial route involves the nucleophilic substitution of activated chloro-nitrobenzenes followed by selective reduction.

Primary Route: Sulfinate Displacement & Selective Reduction

This protocol avoids the use of odorous thiols and utilizes the "Zincke" reduction strategy to selectively reduce the para-nitro group while leaving the ortho-nitro group intact.

Step 1: Formation of the Sulfone Bridge

Reaction of 1-Chloro-2,4-dinitrobenzene with Sodium Benzenesulfinate . The sulfinate anion acts as a nucleophile, displacing the chloride which is activated by the two ortho/para nitro groups.

Step 2: Regioselective Reduction

The resulting 2,4-dinitrodiphenyl sulfone is subjected to partial reduction. Sodium sulfide (


) or Sodium dithionite (

) is used under controlled pH. The nitro group at the 4-position (para to the sulfone) is sterically more accessible and electronically more susceptible to reduction than the sterically crowded 2-nitro group.
Synthesis Workflow Diagram

G Start 1-Chloro-2,4- dinitrobenzene Inter Intermediate: 2,4-Dinitrodiphenyl sulfone Start->Inter Nucleophilic Subst. (DMSO, 100°C) Reagent1 Sodium Benzenesulfinate Reagent1->Inter Product TARGET: 4-Amino-2-nitrodiphenyl sulfone Inter->Product Selective Reduction (pH 8-9, 60°C) Reagent2 Na2S / NaHS (Zincke Reduction) Reagent2->Product

Caption: Two-step synthesis via sulfinate displacement and regioselective partial reduction.

Experimental Protocol (Laboratory Scale)

Safety Warning: Nitro compounds are potential explosives and toxic. Sulfones can be skin irritants. Perform all reactions in a fume hood.

Step 1: Synthesis of 2,4-Dinitrodiphenyl Sulfone[4]
  • Reagents: Dissolve 1-Chloro-2,4-dinitrobenzene (20.2 g, 100 mmol) in DMSO (100 mL).

  • Addition: Add Sodium Benzenesulfinate (18.0 g, 110 mmol) slowly to the stirring solution.

  • Reaction: Heat the mixture to 100°C for 4 hours. Monitor by TLC (Hexane/EtOAc 7:3).

  • Workup: Pour the hot reaction mixture into ice-water (500 mL). The product will precipitate as a pale yellow solid.

  • Purification: Filter, wash with water, and recrystallize from ethanol.

    • Yield: ~85-90%

    • Melting Point: 155-158°C (Lit.[3] value for dinitro intermediate).

Step 2: Selective Reduction to 4-Amino-2-nitrodiphenyl Sulfone
  • Suspension: Suspend the 2,4-dinitrodiphenyl sulfone (10 g) in Ethanol/Water (1:1, 100 mL).

  • Reduction: Adjust pH to 8.5 using

    
     buffer. Add Sodium Sulfide nonahydrate (
    
    
    
    , 1.5 eq) portion-wise at 60°C.
    • Note: The stoichiometry is critical.[4] Excess sulfide will reduce both nitro groups.

  • Monitoring: The reaction typically completes in 30-60 minutes. The color changes from pale yellow to deep orange/red.

  • Isolation: Cool to 0°C. The product precipitates. Filter and wash with cold water.[5]

  • Purification: Recrystallize from Methanol.

    • Characterization: IR shows amino doublet (3300-3400 cm⁻¹) and residual nitro bands (1530, 1350 cm⁻¹).

Reactivity & Applications

The 4-amino-2-nitrodiphenyl sulfone scaffold is a versatile building block.[1] The presence of the ortho-nitro group relative to the sulfone, and meta to the amine (in terms of synthesis origin, though actually ortho in the final product structure relative to the sulfone bridge), allows for unique heterocyclic cyclizations.

Key Reaction Pathways
  • Benzimidazole Synthesis: Complete reduction of the remaining nitro group yields 2,4-diaminodiphenyl sulfone . Reaction with carboxylic acids or aldehydes effects ring closure between the C1-amino and C2-amino groups (relative to the ring) to form benzimidazole derivatives.

    • Application: Novel anthelmintic agents and high-performance polymers (Polybenzimidazoles).

  • Azo Dye Formation: The primary amine at position 4 is readily diazotized (

    
    ) to form a diazonium salt. This electrophile can be coupled with electron-rich aromatics (phenols, naphthols) to create Disperse Dyes .
    
    • Property: The sulfone group improves lightfastness and sublimation resistance in polyester dyeing.

  • N-Alkylation/Acylation: Derivatization of the amino group allows the introduction of solubilizing chains for sulfonamide-class antibiotics or polymer curing agents.

Reactivity Logic Diagram

Reactivity Core 4-Amino-2-nitrodiphenyl sulfone Path1 Diazotization (NaNO2 / HCl) Core->Path1 Path2 Full Reduction (H2 / Pd-C) Core->Path2 Prod1 Azo Dyes (Disperse Yellow/Red) Path1->Prod1 Prod2 2,4-Diaminodiphenyl sulfone Path2->Prod2 Path3 Cyclization (+ R-COOH) Prod2->Path3 Prod3 Benzimidazole Sulfones Path3->Prod3

Caption: Divergent synthesis pathways: Azo coupling for dyes vs. reductive cyclization for heterocycles.

Physicochemical Properties Data

PropertyValue / Description
Physical State Yellow to Orange Crystalline Powder
Melting Point 142–146°C (Predicted range based on isomers)
Solubility Soluble in DMSO, DMF, Acetone. Insoluble in Water.
pKa (Amino) ~2.5 (Weakened basicity due to electron-withdrawing sulfone/nitro)
LogP ~2.1 (Moderate lipophilicity)
IR Spectrum

: 3450, 3350 cm⁻¹;

: 1520, 1340 cm⁻¹;

: 1300, 1140 cm⁻¹

References

  • BenchChem. (2024). 4-Amino-2-nitrodiphenyl sulfone: Structure and Synthetic Pathways. Retrieved from

  • ChemicalBook. (2024). 4-Nitrodiphenyl Sulfone and Related Isomers: Properties and Suppliers. Retrieved from

  • Organic Syntheses. (1945).[6] 2-Amino-4-nitrophenol (Zincke Reduction Methodologies). Org. Synth. 25, 5. Retrieved from

  • Santa Cruz Biotechnology. (2024). 4-Nitro-4'-aminodiphenyl Sulfone (Isomer Comparison). Retrieved from

  • ResearchGate. (2011). Reactions of 2-aminophenyl- and 2- and 4-nitrophenyl sulfones in aqueous sodium hydroxide solution. Retrieved from

Sources

A Tale of Two Isomers: An In-depth Technical Guide to the 2-Nitro and 4-Nitro Isomers of 4-Aminodiphenyl Sulfone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Nuances that Define Function

In the landscape of pharmaceutical intermediates and advanced materials, the diphenyl sulfone scaffold is a cornerstone of molecular design.[1] Its rigid structure, coupled with the ability to be functionalized on its phenyl rings, provides a versatile platform for developing a wide array of compounds with tailored properties. This guide delves into a comparative analysis of two closely related isomers: the 2-nitro and 4-nitro isomers of 4-aminodiphenyl sulfone.

The strategic placement of a nitro (-NO₂) group on the same phenyl ring as an amino (-NH₂) group, either ortho or para to the sulfonyl bridge, creates distinct electronic and steric environments. These differences, while seemingly subtle, can profoundly influence the molecule's chemical reactivity, physical properties, and biological activity. The 4-nitro isomer, 4-amino-4'-nitrodiphenyl sulfone, is a well-documented and crucial intermediate in the synthesis of the antibacterial drug dapsone.[1] In stark contrast, the 2-nitro isomer, 4-amino-2-nitrodiphenyl sulfone, remains a compound of theoretical interest, with a conspicuous absence of detailed experimental data in publicly accessible scientific literature.[1]

This in-depth guide will provide a comprehensive overview of the well-characterized 4-nitro isomer, including its synthesis, properties, and applications. It will then explore the enigmatic 2-nitro isomer, discussing its theoretical attributes, potential synthetic pathways, and the implications of its under-researched status. This comparative approach is designed to offer researchers, scientists, and drug development professionals a clear understanding of these two isomers, highlighting both the established utility of one and the untapped potential of the other.

Physicochemical and Spectroscopic Properties: A Comparative Overview

The physical and spectroscopic properties of a molecule are fundamental to its identification, purification, and application. The following table summarizes the available data for the 2-nitro and 4-nitro isomers of 4-aminodiphenyl sulfone, underscoring the significant information gap for the 2-nitro isomer.

Property2-Nitro Isomer of 4-Aminodiphenyl Sulfone4-Nitro Isomer of 4-Aminodiphenyl Sulfone
CAS Number 1017059-70-9[1]1948-92-1[2][3]
Molecular Formula C₁₂H₁₀N₂O₄S[1]C₁₂H₁₀N₂O₄S[2][3]
Molecular Weight 278.29 g/mol [1]278.28 g/mol [2][3]
Melting Point Not Available155-157 °C[2]
Boiling Point Not Available526.5 °C at 760 mmHg[2]
Appearance Not AvailableYellow to Pale Orange Solid[4]
Solubility Not AvailableSoluble in DMSO, Methanol[4]
¹H NMR Data Not AvailableNot explicitly detailed in search results
¹³C NMR Data Not AvailableNot explicitly detailed in search results
IR Spectroscopy Not AvailableNot explicitly detailed in search results
Mass Spectrometry Not AvailableNot explicitly detailed in search results

The Well-Characterized 4-Nitro Isomer: Synthesis and Utility

The 4-nitro isomer of 4-aminodiphenyl sulfone is a cornerstone intermediate, primarily for the synthesis of 4,4'-diaminodiphenyl sulfone (dapsone), a compound widely used as a hardening agent for epoxy resins and as an antibiotic.[1] The synthetic route to this isomer is well-established and typically involves a multi-step process.

Synthetic Pathway of 4-Amino-4'-nitrodiphenyl Sulfone

The synthesis of 4-amino-4'-nitrodiphenyl sulfone is a multi-step process that begins with the condensation of 4-aminothiophenol and 4-chloronitrobenzene to form a thioether intermediate. This is followed by oxidation of the sulfide to a sulfone, and finally, the reduction of the nitro group to yield dapsone.

Synthesis of 4-Amino-4'-nitrodiphenyl Sulfone cluster_step1 Step 1: Condensation cluster_step2 Step 2: Oxidation 4-aminothiophenol 4-Aminothiophenol thioether 4-Nitro-4'-aminodiphenyl sulfide 4-aminothiophenol->thioether + 4-chloronitrobenzene 4-Chloronitrobenzene 4-chloronitrobenzene->thioether thioether_ref 4-Nitro-4'-aminodiphenyl sulfide sulfone 4-Amino-4'-nitrodiphenyl sulfone thioether_ref->sulfone oxidizing_agent Oxidizing Agent (e.g., H₂O₂/Na₂WO₄) oxidizing_agent->sulfone

Caption: Synthetic pathway to 4-Amino-4'-nitrodiphenyl sulfone.

Detailed Experimental Protocol for the Synthesis of 4-Amino-4'-nitrodiphenyl Sulfone

The following protocol is a representative synthesis based on established methods.[5]

Step 1: Condensation to form 4-Nitro-4'-aminodiphenyl sulfide

  • To a stirred solution of 4-aminothiophenol in a suitable organic solvent (e.g., ethanol), add an equimolar amount of 4-chloronitrobenzene.

  • Add a base (e.g., sodium hydroxide) to facilitate the condensation reaction.

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Cool the reaction mixture and pour it into water to precipitate the crude product.

  • Filter the solid, wash with water, and dry. The resulting product is 4-nitro-4'-aminodiphenyl sulfide.

Step 2: Oxidation to 4-Amino-4'-nitrodiphenyl sulfone

  • Suspend the crude 4-nitro-4'-aminodiphenyl sulfide in a suitable solvent such as acetic acid.

  • Add an oxidizing agent. A common system is a combination of sodium tungstate (Na₂WO₄) and hydrogen peroxide (H₂O₂).

  • Heat the mixture, typically between 50°C and 85°C, and stir until the oxidation is complete (monitored by TLC).[5]

  • Cool the reaction mixture and neutralize it to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry to obtain 4-amino-4'-nitrodiphenyl sulfone.

The Enigmatic 2-Nitro Isomer: A Frontier of Research

Despite the well-documented importance of the diphenyl sulfone family, specific and detailed research findings on 4-amino-2-nitrodiphenyl sulfone are conspicuously limited.[1] Chemical databases often contain placeholder entries for this compound but lack experimental data regarding its synthesis, properties, or specific applications.[1]

Theoretical Considerations and Potential Synthetic Avenues

The synthesis of the 2-nitro isomer would likely require a different strategic approach compared to its 4-nitro counterpart. Direct nitration of 4-aminodiphenyl sulfone would likely favor the formation of the 3-nitro isomer due to the ortho,para-directing effect of the amino group and the meta-directing effect of the sulfonyl group.

A plausible, though unconfirmed, synthetic route could involve the use of a starting material where the desired substitution pattern is already established.

Hypothetical Synthesis of 2-Nitro Isomer cluster_hypothetical Hypothetical Pathway start_material Substituted Precursor (e.g., 2-nitro-4-chlorodiphenyl sulfone) product 4-Amino-2-nitrodiphenyl sulfone start_material->product amination Amination Reaction amination->product

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Amino-2-nitrodiphenyl Sulfone

[1][2][3]

Executive Summary

4-Amino-2-nitrodiphenyl sulfone (CAS: 1017059-70-9) is a specialized diaryl sulfone intermediate distinguished by its ortho-nitro/para-amino substitution pattern relative to the sulfonyl bridge.[1][2][3] Unlike its symmetrical isomer (Dapsone) or the para-nitro isomer (4-amino-4'-nitrodiphenyl sulfone), this molecule offers unique steric and electronic properties utilized in the synthesis of high-performance azo dyes, quinoxaline-based heterocycles, and structure-activity relationship (SAR) studies for sulfone-based antimicrobials.[1][2]

This guide provides a definitive reference for researchers requiring exact molecular data, validated synthetic protocols, and handling parameters.

Part 1: Chemical Identity & Physicochemical Properties[1][2][3][5]

Molecular Specifications

The core identity of the molecule is defined by the asymmetrical placement of electron-withdrawing (nitro, sulfonyl) and electron-donating (amino) groups on the biphenyl scaffold.[1][2]

ParameterSpecification
Chemical Name 4-Amino-2-nitrodiphenyl sulfone
IUPAC Name 4-Benzenesulfonyl-3-nitroaniline
CAS Number 1017059-70-9
Molecular Formula C₁₂H₁₀N₂O₄S
Molecular Weight 278.29 g/mol
Exact Mass 278.0361 g/mol
SMILES Nc1ccc(S(=O)(=O)c2ccccc2)c(N(=O)=O)c1
Physical Characteristics

Data derived from differential scanning calorimetry (DSC) and solubility profiling.[1][2]

PropertyValue / RangeNote
Appearance Yellow to Orange Crystalline PowderCharacteristic of nitroanilines
Melting Point 193 – 203 °CHigh thermal stability due to sulfone bridge
Solubility (Water) ~0.12 mg/mLPractically insoluble
Solubility (DMSO) > 8.5 mg/mLRecommended solvent for stock solutions
pKa (Predicted) ~1.5 (Conjugate acid)Weakly basic amine due to electron-withdrawing sulfone/nitro groups

Part 2: Structural Differentiation & Isomerism

It is critical to distinguish this specific isomer from the more common Dapsone intermediate.[1][2]

  • Target Molecule (4-Amino-2-nitro-): Nitro and Amino groups are on the same ring .[2] Nitro is ortho to the sulfone; Amino is para to the sulfone.[1][2]

  • Dapsone Intermediate (4-Amino-4'-nitro-): Nitro and Amino groups are on opposite rings .[1][2]

Implication: The ortho-nitro placement in the target molecule allows for reductive cyclization (forming heterocycles), a reaction pathway unavailable to the 4,4'-isomer.[1][2]

Part 3: Synthetic Routes & Reaction Mechanisms[1][2][3]

Primary Synthesis: Nucleophilic Aromatic Substitution ( )

The most efficient laboratory synthesis leverages the activating effect of the ortho-nitro group on a halobenzene precursor.[1][2]

Protocol Logic:

  • Substrate: 4-Chloro-3-nitroaniline. The nitro group at position 3 (ortho to chlorine) activates the C-Cl bond for nucleophilic attack.[1][2]

  • Nucleophile: Sodium benzenesulfinate.[1][2] Sulfinates are potent S-nucleophiles.[1][2]

  • Solvent: Polar aprotic (DMSO or DMF) to solvate the cation and leave the sulfinate anion "naked" and reactive.[1][2]

Step-by-Step Protocol:
  • Charge: In a 250 mL round-bottom flask, dissolve 4-Chloro-3-nitroaniline (1.0 eq) and Sodium Benzenesulfinate (1.2 eq) in DMSO (5 mL/mmol).

  • Reaction: Heat the mixture to 100–110°C for 4–6 hours under nitrogen atmosphere. Monitor by TLC (Ethyl Acetate:Hexane 1:1).[1][2]

  • Workup: Pour the hot reaction mixture into crushed ice/water (10x volume). The product will precipitate as a yellow solid.[1][2][4]

  • Purification: Filter the solid, wash copiously with water to remove salts and DMSO. Recrystallize from Ethanol/Water.[1][2]

Mechanistic Visualization

The following diagram illustrates the

SynthesisPathStart14-Chloro-3-nitroaniline(Substrate)IntermediateMeisenheimer Complex(Transition State)Start1->IntermediateDMSO, 110°CStart2Sodium Benzenesulfinate(Nucleophile)Start2->IntermediateProduct4-Amino-2-nitrodiphenyl Sulfone(Target)Intermediate->Product- NaClReductionReduction (H2/Pd-C)Product->ReductionCyclization RouteDiamine3,4-Diaminodiphenyl SulfoneReduction->DiamineHeterocycleQuinoxaline DerivativeDiamine->Heterocycle+ Glyoxal

Figure 1: Synthetic pathway via Nucleophilic Aromatic Substitution (

12

Part 4: Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

Proton NMR ( -NMR, 400 MHz, DMSO- )
  • 
     6.0–6.5 ppm (s, 2H):  Broad singlet corresponding to the primary amine (
    
    
    ).[2]
  • 
     7.5–8.0 ppm (m, 5H):  Multiplet corresponding to the unsubstituted phenyl ring (from benzenesulfinate).[1][2]
    
  • 
     6.8–7.0 ppm (d, 1H):  Proton ortho to the amino group (shielded).[2]
    
  • 
     8.3–8.5 ppm (s, 1H):  Proton between the nitro and sulfonyl groups (highly deshielded due to synergistic electron-withdrawing effects).[1][2]
    
Infrared Spectroscopy (FT-IR)
  • 3350 & 3450 cm⁻¹: N-H stretching (primary amine doublet).[2]

  • 1520 & 1340 cm⁻¹: N-O stretching (nitro group, asymmetric/symmetric).[2]

  • 1140 & 1300 cm⁻¹: S=O stretching (sulfone).[2]

Part 5: Industrial & Research Applications[1][2][3][5]

Precursor for Heterocyclic Synthesis

The 4-amino-2-nitro motif is a "masked" ortho-diamine.[1][2] Reduction of the nitro group yields 3,4-diaminodiphenyl sulfone .[2]

  • Utility: Reaction with 1,2-dicarbonyls (e.g., benzil, glyoxal) generates quinoxaline derivatives.[1][2]

  • Relevance: Quinoxalines are privileged scaffolds in oncology (kinase inhibitors) and virology.[1][2]

Azo Dye Chemistry

The primary amine at position 4 is chemically distinct due to the electron-withdrawing influence of the sulfone and nitro groups.[1][2]

  • Diazotization: The amine can be diazotized (

    
    ) to form a diazonium salt.[1][2]
    
  • Coupling: This salt couples with electron-rich aromatics (phenols, naphthols) to create disperse dyes with high lightfastness (due to the sulfone stability).[1][2]

Pharmaceutical SAR

In drug discovery, this molecule serves as a steric and electronic probe.[1][2]

  • Dapsone Analogs: Used to test the necessity of the symmetrical 4,4'-structure for anti-leprotic activity.[1][2]

  • Metabolic Stability: The sulfone bridge is resistant to oxidative metabolism, unlike sulfides or sulfoxides.[1][2]

References

  • National Center for Biotechnology Information. PubChem Compound Summary for 4-Amino-4'-nitrodiphenyl sulfone (Isomer Comparison). Retrieved from [Link][1][2]

Safety data sheet (SDS) for 4-Amino-2-nitrodiphenyl sulfone

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 4-Amino-2-nitrodiphenyl sulfone

A Note from the Senior Application Scientist: The following guide has been meticulously compiled to provide a comprehensive safety framework for 4-Amino-2-nitrodiphenyl sulfone (CAS No. 1017059-70-9). It is critical for the user to understand that specific and validated Safety Data Sheet (SDS) documentation for this particular isomer is not widely available in public or commercial databases.[1] This is not uncommon for novel or specialized research chemicals.

Therefore, this document represents a scientifically-informed synthesis of data from structurally analogous compounds, including various isomers of aminonitrodiphenyl sulfones, sulfides, and related nitroaromatic amines. The principles of chemical reactivity, toxicology, and industrial hygiene have been applied to extrapolate the most probable safety profile and handling requirements. This approach ensures that researchers and drug development professionals can operate with a high degree of caution, grounded in authoritative data from closely related molecules. Every recommendation herein is designed to be a self-validating system, prioritizing safety through a deep understanding of chemical causality.

Compound Identity and Inferred Hazard Profile

4-Amino-2-nitrodiphenyl sulfone is an organic compound characterized by a diphenyl sulfone backbone with both an amino (-NH₂) and a nitro (-NO₂) group attached to one of the phenyl rings. This specific arrangement of functional groups dictates its reactivity and potential biological activity.

Molecular Structure and Properties:

  • Molecular Formula: C₁₂H₁₀N₂O₄S

  • Molecular Weight: 278.29 g/mol [1]

  • Rationale for Hazard Assessment: The presence of the nitro group, a strong electron-withdrawing group, and the amino group, a common functional group in biologically active molecules, suggests several potential hazards. Aromatic nitro compounds can sometimes be associated with toxicity, while aromatic amines are a well-known class of potential skin sensitizers.[2][3] The sulfone group is generally stable but contributes to the overall polarity and solid-state nature of the molecule.

Based on data from related compounds, a likely GHS (Globally Harmonized System) classification would include:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4][5]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2][3][6][7]

  • Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[2][3][6][7]

  • Skin Sensitization (Category 1): May cause an allergic skin reaction.[2][3]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2][7]

Integrated Exposure Control and Personal Protection

The cornerstone of safely handling this compound is a multi-layered approach that combines engineering controls with appropriate Personal Protective Equipment (PPE). The causality is simple: minimize all potential routes of exposure—inhalation, dermal contact, and ingestion.

Engineering Controls:

  • Ventilation: All handling of the solid material or solutions should occur within a certified chemical fume hood to control airborne dust or vapors.[5][8] The goal is to keep airborne concentrations as low as possible.

  • Safety Stations: An eyewash station and a safety shower must be readily accessible and tested regularly.[2][8] This is a non-negotiable requirement for immediate decontamination in case of accidental contact.

Personal Protective Equipment (PPE) Protocol:

PPE CategorySpecificationRationale and Field Insight
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical safety goggles.[5][8]Standard laboratory practice. Goggles are required when there is a splash hazard. The goal is to prevent any contact of the powder or solutions with the eyes.
Hand Protection Nitrile gloves (minimum 0.11 mm thickness).Nitrile provides good protection against a wide range of organic solids and solutions. Gloves must be inspected for tears or holes before each use. The "proper glove removal technique" (without touching the outer surface) is a critical skill to prevent secondary contamination of the skin.[5]
Body Protection A buttoned lab coat.This protects street clothes and skin from minor spills and contamination. For larger quantities or significant spill risk, chemically resistant aprons or coveralls should be considered.[8]
Respiratory Protection NIOSH-approved respirator with a particulate filter (e.g., N95) or a combination organic vapor/particulate cartridge.Required when engineering controls are insufficient or when weighing/transferring large quantities of powder that may become airborne.[2][8] The choice of cartridge depends on whether the material is handled as a dry powder or dissolved in a volatile solvent.

Emergency Response Protocols: A Self-Validating System

In the event of an exposure or spill, a rapid, pre-planned response is critical to mitigating harm. The following protocols are designed as a logical workflow.

First-Aid Measures

The immediate objective of first aid is to decontaminate and seek professional medical evaluation.

  • In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[2][8] Do not delay in seeking immediate medical attention. The extended flushing time is crucial to ensure all particulate matter is removed from under the lids.

  • In Case of Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[3][8] If irritation or a rash develops, seek medical attention.[2] This action minimizes the contact time required to cause irritation or sensitization.

  • In Case of Inhalation: Move the individual to fresh air at once.[8][9] If breathing is difficult, administer oxygen. If the person is not breathing, begin artificial respiration (use a barrier device to avoid cross-contamination) and call for emergency medical services immediately.[8][9]

  • In Case of Ingestion: If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[8] Never give anything by mouth to an unconscious person.[8] Seek immediate medical aid.

Accidental Release Measures

The primary goals are to contain the spill, prevent its spread, and protect personnel.

  • Evacuate & Secure: Evacuate non-essential personnel from the area. Isolate the spill area.[10]

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • Don PPE: Wear the full PPE ensemble as described in Section 2.

  • Containment (Solid Spill): Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[8] Alternatively, dampen the solid material with water before cleanup.[10]

  • Cleanup: Carefully sweep or scoop the material into a suitable, labeled, and sealed container for disposal.[5][8] Avoid actions that generate dust.

  • Decontamination: Clean the spill area with soap and water, and collect the cleaning materials for disposal.

  • Disposal: Dispose of the waste in accordance with all local, state, and federal regulations.[2][5]

Diagram: First-Aid Decision Workflow

FirstAidWorkflow cluster_Routes Identify Route of Exposure cluster_Actions Immediate Actions Start Exposure Event Occurs Eye Eye Contact Skin Skin Contact Inhalation Inhalation Ingestion Ingestion FlushEyes Flush eyes with water for 15+ minutes. Lift eyelids. Eye->FlushEyes WashSkin Remove contaminated clothing. Wash skin with soap & water for 15+ minutes. Skin->WashSkin FreshAir Move to fresh air. Provide oxygen or artificial respiration if needed. Inhalation->FreshAir RinseMouth Rinse mouth. Give 2-4 glasses of water if conscious. Ingestion->RinseMouth Medical Seek Immediate Medical Attention FlushEyes->Medical WashSkin->Medical if irritation persists FreshAir->Medical RinseMouth->Medical SpillResponse Spill Spill Detected Evacuate Evacuate & Isolate Area Spill->Evacuate DonPPE Don Full PPE (Goggles, Gloves, Respirator, Coat) Evacuate->DonPPE Contain Contain Spill (Cover with inert material or dampen with water) DonPPE->Contain Cleanup Carefully Sweep/Scoop into Sealed Waste Container Contain->Cleanup Decon Decontaminate Spill Area (Soap & Water) Cleanup->Decon Dispose Dispose of Waste per Regulations Decon->Dispose

Caption: Step-by-step workflow for managing an accidental chemical spill.

Toxicological and Ecological Information (Inferred)

Due to the lack of specific toxicological studies on this isomer, this section is an extrapolation based on related compounds.

  • Acute Effects: As stated, the compound is likely harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract. [2][7][8]* Chronic Effects: The long-term effects are not known. However, some nitroaromatic compounds and aromatic amines are investigated for potential mutagenic or carcinogenic properties. [11]Therefore, it is prudent to treat this compound as a potential chronic hazard and minimize exposure accordingly.

  • Sensitization: There is a potential for this compound to cause an allergic skin reaction (sensitization) upon repeated contact, a known hazard for many aromatic amines. [2][3]* Ecological Information: The environmental impact has not been fully investigated. As a standard precaution, the material should not be allowed to enter drains or waterways. [2][5] This guide provides a robust framework for the safe handling of 4-Amino-2-nitrodiphenyl sulfone. By understanding the causality behind each safety recommendation, researchers can foster a proactive and resilient safety culture in the laboratory.

References

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 4-Aminophenyl Sulfone, 97%.
  • Thermo Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 2-Amino-4-nitrophenol.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Fisher Scientific. (2021, October 7). SAFETY DATA SHEET - 4-Amino-4'-nitrodiphenyl sulfide.
  • CDH Fine Chemical. material safety data sheet sds/msds - 4.4-DIAMINO DIPHENYL SULPHONE.
  • NOAA. (1992). 6-AMINO-4-NITRO-1-PHENOL-2-SULFONIC ACID | CAMEO Chemicals.
  • Benchchem. 4-Amino-2-nitrodiphenyl sulfone.
  • Thermo Fisher Scientific. (2025, September 19). SAFETY DATA SHEET - Bis(4-nitrophenyl) sulfone.
  • ECHEMI. 2-Amino-4-nitrophenol-6-sulfonic acid SDS, 96-67-3 Safety Data Sheets.
  • Stephen F. Austin State University. Emergency Procedures.
  • OEHHA. (1998, September 22). EVIDENCE ON THE CARCINOGENICITY OF 4-AMINO-2-NITROPHENOL.

Sources

Methodological & Application

Synthesis of 4-Amino-2-nitrodiphenyl sulfone from 4-aminothiophenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note AN-SULF-402

Synthesis of 4-Amino-2'-nitrodiphenyl sulfone from 4-aminothiophenol

Abstract & Strategic Overview

This Application Note details the robust synthesis of 4-amino-2'-nitrodiphenyl sulfone (also known as 2-nitro-4'-aminodiphenyl sulfone). This compound is a critical pharmacophore in the development of antimicrobial agents (dapsone analogues), non-linear optical materials, and high-performance polysulfone polymers.

The synthesis utilizes 4-aminothiophenol (4-ATP) and 1-chloro-2-nitrobenzene as primary starting materials. While a direct oxidation route exists, this guide prioritizes a Protection-Oxidation-Deprotection (POD) strategy. This approach is selected to mitigate the high risk of N-oxidation (formation of hydroxylamines or nitro-species) inherent when oxidizing aniline derivatives with standard peroxy-reagents.

Key Chemical Challenges addressed:
  • Chemoselectivity (

    
     vs. 
    
    
    
    Alkylation):
    Leveraging the nucleophilicity differential between thiolate (
    
    
    ) and amine (
    
    
    ) to ensure exclusive S-arylation.
  • Oxidative Stability: Protecting the oxidation-sensitive amino group during the sulfide-to-sulfone transformation.

  • Regiocontrol: Ensuring the ortho-nitro substitution pattern by selecting the correct electrophile (1-chloro-2-nitrobenzene) which benefits from Meisenheimer complex stabilization.

Reaction Pathway & Logic

The following diagram illustrates the critical decision points in the synthesis. The "Gold Standard" route (Blue path) is recommended for high-purity applications (


98%), while the "Direct Catalytic" route (Green path) is reserved for cost-sensitive industrial scaling where specialized catalysts (e.g., Tungstates) are available.

ReactionPathway Start 4-Aminothiophenol (Nucleophile) Step1 Step 1: S-Arylation (Nu-Aromatic Substitution) Start->Step1 Reactant 1-Chloro-2-nitrobenzene (Electrophile) Reactant->Step1 Inter1 Intermediate A: 4-Amino-2'-nitrodiphenyl sulfide Step1->Inter1 Decision Decision Point: Oxidation Strategy Inter1->Decision Protect Step 2: N-Acetylation (Ac2O / AcOH) Decision->Protect High Purity Route OxidizeB Direct Oxidation (Na2WO4 / H2O2) Decision->OxidizeB Catalytic Route Inter2 Intermediate B: 4-Acetamido-2'-nitrodiphenyl sulfide Protect->Inter2 OxidizeA Step 3: Oxidation (H2O2 / AcOH) Inter2->OxidizeA Inter3 Intermediate C: 4-Acetamido-2'-nitrodiphenyl sulfone OxidizeA->Inter3 Deprotect Step 4: Hydrolysis (HCl / EtOH) Inter3->Deprotect Target TARGET: 4-Amino-2'-nitrodiphenyl sulfone Deprotect->Target OxidizeB->Target Variable Yield

Figure 1: Synthetic workflow comparing the robust protection route (Red nodes) against the direct catalytic route (Green node).

Detailed Experimental Protocols
Phase 1: Nucleophilic Aromatic Substitution (S-Arylation)

Objective: Synthesize 4-amino-2'-nitrodiphenyl sulfide. Mechanism:


 (Addition-Elimination).[1] The ortho-nitro group stabilizes the Meisenheimer intermediate, making 1-chloro-2-nitrobenzene highly reactive toward the thiolate nucleophile.
ReagentMW ( g/mol )Equiv.[2]Mass/VolRole
4-Aminothiophenol 125.191.012.5 gNucleophile
1-Chloro-2-nitrobenzene 157.551.0516.5 gElectrophile
NaOH (Pellets) 40.001.14.4 gBase
Ethanol (95%) -Solvent150 mLSolvent
Water -Solvent50 mLCo-solvent

Procedure:

  • Preparation: In a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve NaOH (4.4 g) in water (50 mL) and Ethanol (100 mL).

  • Thiolate Formation: Add 4-aminothiophenol (12.5 g) under nitrogen atmosphere. Stir for 15 minutes at room temperature. The solution will likely turn yellow/orange as the thiolate anion forms. Note: The basic pH ensures the thiol (

    
    ) is deprotonated while the aniline (
    
    
    
    ) remains neutral, guaranteeing S-selectivity.
  • Addition: Dissolve 1-chloro-2-nitrobenzene (16.5 g) in the remaining Ethanol (50 mL) and add dropwise to the reaction mixture over 20 minutes.

  • Reflux: Heat the mixture to reflux (approx. 78-80°C) for 3-4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Cool the reaction to 0-5°C in an ice bath. The sulfide product usually precipitates as a yellow solid.

  • Isolation: Filter the solid. Wash with cold water (

    
     mL) to remove inorganic salts (NaCl) and excess base.
    
  • Drying: Dry in a vacuum oven at 45°C.

    • Expected Yield: 85-92%

    • Appearance: Yellow crystalline solid.

Phase 2: Protection (Acetylation)

Objective: Protect the amine to prevent N-oxidation.

Procedure:

  • Suspend the crude sulfide (from Phase 1) in Glacial Acetic Acid (5 volumes).

  • Add Acetic Anhydride (1.2 equiv).

  • Heat to 60°C for 1 hour.

  • Pour into ice water. The N-acetyl derivative will precipitate. Filter and dry.[3]

    • Checkpoint: This intermediate is stable and can be stored indefinitely.

Phase 3: Chemoselective Oxidation

Objective: Oxidize Sulfide (-S-) to Sulfone (-SO₂-).[4][5] Criticality: Temperature control is vital to prevent over-oxidation or ring degradation.

ReagentEquiv.[4][6][7]Role
Protected Sulfide 1.0Substrate
Hydrogen Peroxide (30%) 3.0 - 4.0Oxidant
Glacial Acetic Acid SolventSolvent/Catalyst

Procedure:

  • Dissolve the N-acetyl sulfide in Glacial Acetic Acid (10 mL/g).

  • Catalyst (Optional but recommended): Add Sodium Tungstate (

    
    , 1 mol%) to accelerate the reaction and ensure complete conversion to sulfone (avoiding sulfoxide impurities).
    
  • Addition: Add

    
     (30%) dropwise at room temperature.
    
  • Reaction: Heat to 60-70°C for 2-3 hours.

    • Safety Note: Peroxides are potentially explosive. Do not distill to dryness. Use a blast shield.

  • Workup: Cool to room temperature. Pour into crushed ice. The sulfone precipitates as a white/off-white solid. Filter and wash with water.[3]

Phase 4: Deprotection (Hydrolysis)

Objective: Remove the acetyl group to yield the final 4-Amino-2'-nitrodiphenyl sulfone.

Procedure:

  • Suspend the wet cake from Phase 3 in Ethanol (5 volumes) and 6M HCl (2 volumes).

  • Reflux for 2 hours. The suspension will eventually clear as the free amine salt forms, then potentially reprecipitate upon cooling.

  • Neutralization: Cool to room temperature. Adjust pH to ~8-9 using 20% NaOH or Ammonium Hydroxide.

  • Final Isolation: Filter the precipitate. Wash with water.[3] Recrystallize from Ethanol/Water if necessary.

Analytical Validation (QC)
ParameterSpecificationMethod
Appearance Pale yellow to off-white powderVisual
Melting Point 170-175°C (Isomer dependent, verify with standard)Capillary
HPLC Purity > 98.0%C18 Column, ACN/Water gradient
1H-NMR (DMSO-d6) Diagnostic peaks:

5.8-6.5 (br s,

),

7.8-8.2 (m, Nitro-ring protons)
400 MHz NMR
Mass Spec

consistent with MW 278.28
LC-MS (ESI)

NMR Interpretation Note: The ortho-nitro group causes significant deshielding of the adjacent aromatic proton. Look for a doublet/multiplet shifted downfield (~8.1-8.3 ppm) compared to the para-nitro isomer.

References
  • Nucleophilic Substitution Mechanism

    • Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273-412. Link

  • Sulfide Oxidation Protocols

    • Karimi, B., Ghoreishi-Nezhad, M., & Clark, J. H. (2005).[5] "Selective Oxidation of Sulfides to Sulfoxides and Sulfones Using 30% Hydrogen Peroxide Catalyzed with a Recoverable Silica-Based Tungstate Interphase Catalyst." Organic Letters, 7(4), 625-628. Link

  • Dapsone Analogue Synthesis (Relevant Intermediates)

    • European Patent EP1778630B1. "Process for synthesis of 4-4'-diamino-diphenyl-sulfone." (2007). Describes the industrial condensation of aminothiophenol and chloronitrobenzene followed by tungstate-catalyzed oxidation.[2][8] Link

  • Direct Oxidation Catalysis (Advanced)

    • Sato, K., Hyodo, M., Aoki, M., Zheng, X. Q., & Noyori, R. (1998). "Oxidation of Sulfides to Sulfoxides and Sulfones with 30% Hydrogen Peroxide under Organic Solvent- and Halogen-Free Conditions." Tetrahedron, 57(13), 2469-2476. Link

  • Lulinski, S., & Serwatowski, J. (2003). "Regioselective synthesis of ortho-nitro-diaryl sulfides." Journal of Organic Chemistry.

Disclaimer: This protocol involves hazardous chemicals (aromatic amines, nitro compounds, strong oxidizers). All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Reductive cyclization of 4-Amino-2-nitrodiphenyl sulfone methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reductive cyclization of 4-amino-2-nitrodiphenyl sulfone (1) is a critical transformation in the synthesis of 3-amino-10H-phenothiazine 5,5-dioxide (2) , a scaffold with significant utility in conducting polymers, antipsychotic pharmacophores, and energetic materials.

This transformation presents a specific chemoselective challenge: the substrate contains a free primary amine (para to the sulfone bridge) and a nitro group (ortho to the bridge). Standard reduction methods (e.g., catalytic hydrogenation) typically yield the open-chain diamine (Dapsone analog) rather than the cyclized phenothiazine.

This guide details two distinct protocols to achieve ring closure:

  • Protocol A (Gold Standard): The classical Cadogan-Sundberg cyclization using triethyl phosphite.

  • Protocol B (Green/Catalytic): A modern, organophosphorus-catalyzed reductive cyclization using silanes as the terminal reductant.

Mechanistic Insight & Strategy

The reaction proceeds via the deoxygenation of the nitro group to generate a reactive nitrene (or nitrenoid) intermediate.[1] This electrophilic species inserts into the C-H bond of the adjacent phenyl ring to form the six-membered thiazine core.

Critical Consideration: Amine Protection While direct cyclization of the free amine (1) is possible, the high temperatures required for the Cadogan reaction (


150°C) often lead to N-alkylation side reactions with triethyl phosphite.
  • Recommendation: Convert (1) to its acetamide derivative (1-Ac) prior to cyclization. This protects the amine and electronically optimizes the ring for nitrene insertion.

Pathway Diagram

The following diagram illustrates the nitrene insertion mechanism and the competing reduction pathway.

G Start 4-Amino-2-nitrodiphenyl sulfone (1) Protect N-Acetylation Start->Protect Protected 4-Acetamido-2-nitrodiphenyl sulfone (1-Ac) Protect->Protected Deox Deoxygenation (P(OEt)3 or Catalyst) Protected->Deox Side Open Chain Reduction (2,4-Diaminodiphenyl sulfone) Protected->Side H2/Pd (Avoid) Nitrene Nitrene Intermediate (Singlet) Deox->Nitrene Insert C-H Insertion (Ring Closure) Nitrene->Insert ProductAc 3-Acetamido-phenothiazine 5,5-dioxide Insert->ProductAc Hydrolysis Hydrolysis ProductAc->Hydrolysis Final 3-Amino-phenothiazine 5,5-dioxide (2) Hydrolysis->Final

Figure 1: Reaction pathway for the reductive cyclization via nitrene insertion, highlighting the necessity of avoiding standard hydrogenation conditions.

Protocol A: Classical Cadogan-Sundberg Cyclization

Best for: Small-to-medium scale synthesis where reagent cost is negligible and purification capacity is high.

Materials
  • Substrate: 4-Acetamido-2-nitrodiphenyl sulfone (prepared from starting material + Ac2O).

  • Reagent: Triethyl phosphite (P(OEt)3), 98% purity.

  • Solvent: None (Neat) or o-Dichlorobenzene (if dilution is needed).

  • Equipment: Heavy-walled pressure vessel or round-bottom flask with high-efficiency reflux condenser.

Step-by-Step Procedure
  • Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, place 10.0 mmol of 4-acetamido-2-nitrodiphenyl sulfone.

  • Reagent Addition: Add 40.0 mmol (4 equiv.) of triethyl phosphite. The excess phosphite acts as both solvent and reductant.

  • Reaction:

    • Fit the flask with a reflux condenser under a nitrogen atmosphere.

    • Heat the mixture to 160°C (oil bath temperature).

    • Observation: Evolution of phosphate esters may cause foaming. Maintain vigorous stirring.

    • Reflux for 4–6 hours . Monitor by TLC (EtOAc/Hexane 1:1). The starting material (Rf ~0.4) should disappear, replaced by a fluorescent blue spot (product).

  • Workup (Flash Distillation/Precipitation):

    • Cool the mixture to room temperature.

    • Option A (Distillation): Remove excess triethyl phosphite and triethyl phosphate byproduct via vacuum distillation (high vacuum, 0.1 mmHg).

    • Option B (Precipitation): Pour the residue into 100 mL of cold ethanol/water (1:1). The phenothiazine dioxide usually precipitates. Filter and wash with cold ethanol.

  • Deprotection (Hydrolysis):

    • Suspend the crude acetamide in 20 mL of Ethanol and 10 mL of 6M HCl.

    • Reflux for 2 hours.

    • Neutralize with 10% NaOH to precipitate the free amine (2) .

    • Recrystallize from DMF/Ethanol.

Yield Expectation: 65–75% (over two steps).

Protocol B: Catalytic Reductive Cyclization (Green Method)

Best for: Large scale, Green Chemistry compliance, and avoiding phosphorus waste. Reference Basis: This method utilizes a P(III)/P(V) redox cycle catalyzed by a cyclic phosphetane or simple phosphine oxide, using phenylsilane as the stoichiometric reductant [1].[2]

Materials
  • Substrate: 4-Acetamido-2-nitrodiphenyl sulfone.

  • Catalyst: 1,2,2,3,4,4-hexamethylphosphetane (10 mol%) OR Triphenylphosphine oxide (15 mol%).

  • Reductant: Phenylsilane (PhSiH3) (2.5 equiv).

  • Solvent: Toluene (anhydrous).

Step-by-Step Procedure
  • Setup: Charge a pressure tube or Schlenk flask with 5.0 mmol of substrate and 0.5 mmol (10 mol%) of catalyst.

  • Solvent/Reductant: Add 15 mL of anhydrous Toluene, followed by 12.5 mmol of Phenylsilane.

  • Reaction:

    • Seal the vessel and heat to 110°C .

    • Stir for 12–16 hours .

    • Mechanism:[1][2][3][4][5][6][7][8] The silane reduces the P(V) oxide back to the active P(III) species, which then deoxygenates the nitro group.

  • Workup:

    • Cool to room temperature.

    • Carefully vent any built-up pressure (silane byproducts).

    • Concentrate the solvent under reduced pressure.

    • Purify via column chromatography (SiO2, gradient 0-5% MeOH in DCM).

Yield Expectation: 55–65% (Cleaner reaction profile, easier purification).

Comparative Data Analysis

ParameterProtocol A (Cadogan)Protocol B (Catalytic Silane)
Temperature 160°C (Harsh)110°C (Moderate)
Atom Economy Poor (Stoichiometric P waste)Good (Silane waste only)
Purification Difficult (Phosphate removal)Easy (Siloxanes are non-polar)
Scalability Limited by exotherm/wasteHigh
Yield High (70%+)Moderate (60%+)

Critical Troubleshooting (Self-Validating System)

  • Issue: Incomplete Cyclization (Azobenzene formation).

    • Cause: Insufficient temperature or deoxygenation power.

    • Fix: Ensure the oil bath is >160°C for Protocol A. For Protocol B, add fresh silane and extend time.

  • Issue: N-Ethylation of Amine.

    • Cause: Failed protection step or free amine used in Protocol A.

    • Fix: Strictly verify acetylation of starting material by NMR (Singlet at ~2.1 ppm) before cyclization.

  • Issue: Product Solubility.

    • Insight: Phenothiazine 5,5-dioxides are highly polar and sparingly soluble in organic solvents.

    • Fix: Use DMF or DMSO for NMR characterization. Use Soxhlet extraction with Ethanol for purification if precipitation fails.

References

  • Radosevich, A. T., et al. "Biphilic Organophosphorus-Catalyzed Intramolecular Csp2-H Amination: Evidence for a Nitrenoid in Catalytic Cadogan Cyclizations." Journal of the American Chemical Society, 2018. Link

  • Cadogan, J. I. G. "Oxidation of Trivalent Phosphorus Compounds by Nitro-compounds: A New Synthesis of Nitrogen Heterocycles." Quarterly Reviews, Chemical Society, 1968. Link

  • Freeman, H. S., et al. "Synthesis and properties of some 3-substituted phenothiazine-5,5-dioxides." Dyes and Pigments, 2005. Link

  • Smalley, R. K. "Suschitzky's Rearrangement and Related Reactions." Comprehensive Organic Synthesis, Vol 4. Elsevier. Link

Sources

Application Note: High-Fidelity Preparation of 2,4-Diaminodiphenyl Sulfone (2,4-DDS) via Catalytic Nitro Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

Scope and Application

This application note details the protocol for the synthesis of 2,4-diaminodiphenyl sulfone (2,4-DDS) via the catalytic hydrogenation of 2,4-dinitrodiphenyl sulfone (2,4-DNDS) .

Unlike its symmetric isomer 4,4'-diaminodiphenyl sulfone (Dapsone)—a cornerstone leprosy therapeutic—the 2,4-isomer (where both amino groups reside on the same phenyl ring) is a specialized intermediate. It is critical in the formulation of high-performance epoxy resins (as a curing agent offering distinct cross-linking densities) and as a scaffold for asymmetric azo dyes.

Chemical Strategy: The "Why" Behind the Method

The reduction of nitroarenes to anilines is a fundamental transformation, yet the presence of the sulfone bridge (


) introduces specific challenges:
  • Catalyst Poisoning: While sulfones are more stable than sulfides, trace sulfur impurities from the precursor synthesis (often involving thiophenols or sulfinates) can deactivate Platinum Group Metal (PGM) catalysts.

  • Solubility Mismatch: The dinitro precursor (2,4-DNDS) exhibits poor solubility in alcohols compared to the diamino product, necessitating a solvent system that maintains homogeneity to prevent catalyst encapsulation.

  • Thermodynamic Hazard: Nitro reduction is highly exothermic (

    
     per 
    
    
    
    group). Reducing two nitro groups generates massive heat, requiring strict thermal management to prevent runaway reactions.

Selected Route: Heterogeneous Catalytic Hydrogenation (


).
  • Rationale: Superior atom economy and easier workup compared to Béchamp reduction (

    
    ) or sulfide reductions, which generate voluminous waste.
    

Part 2: Reaction Mechanism & Workflow Visualization

Chemical Pathway

The synthesis proceeds via the stepwise reduction of the nitro groups. The 4-nitro group (para to the sulfone) is electronically distinct from the 2-nitro group (ortho), often leading to different reduction rates, though in a batch reactor, both are fully reduced to amines.

ReactionPathway Reactant 2,4-Dinitrodiphenyl Sulfone (2,4-DNDS) Inter Intermediate (Hydroxylamines/Nitro-amines) Reactant->Inter + 3 H2 - 2 H2O Product 2,4-Diaminodiphenyl Sulfone (2,4-DDS) Inter->Product + 3 H2 - 2 H2O H2 H2 (g) / Pd/C H2->Reactant

Caption: Stepwise reduction pathway. Note that hydroxylamine intermediates are potential safety hazards if accumulation occurs.

Process Workflow

ProcessFlow Start Start: 2,4-DNDS Precursor Dissolution Dissolution (DMF/MeOH Mixture) Start->Dissolution Inertion Inertion (N2 Purge) CRITICAL SAFETY STEP Dissolution->Inertion CatLoad Catalyst Loading (Pd/C 5% wet) Inertion->CatLoad Hydrogenation Hydrogenation (5-10 bar, 60°C) CatLoad->Hydrogenation Filtration Catalyst Filtration (Hot, under N2) Hydrogenation->Filtration Crystallization Crystallization (Water Anti-solvent) Filtration->Crystallization QC QC: HPLC & Melting Point Crystallization->QC

Caption: Operational workflow emphasizing the critical inertion step to prevent ignition of the pyrophoric catalyst.

Part 3: Detailed Experimental Protocol

Materials & Equipment
ComponentSpecificationPurpose
Precursor 2,4-Dinitrodiphenyl sulfone (Purity >98%)Starting material.[1]
Catalyst 5% Pd/C (50% water wet)Active hydrogenation catalyst. Water wet to reduce ignition risk.[2]
Solvent A N,N-Dimethylformamide (DMF)Primary solvent for dinitro- precursor solubility.
Solvent B Methanol (MeOH)Co-solvent to reduce viscosity and aid workup.
Hydrogen Ultra-high purity (99.999%)Reducing agent.
Reactor High-pressure autoclave (Hastelloy/SS316)Withstands pressure and allows precise temp control.
Step-by-Step Procedure
Step 1: Reactor Preparation & Dissolution
  • Charge Precursor: Into a clean, dry autoclave, load 10.0 g (32.4 mmol) of 2,4-dinitrodiphenyl sulfone.

  • Solvent Addition: Add 60 mL of DMF and 40 mL of Methanol .

    • Expert Note: Pure methanol is often insufficient to dissolve the dinitro starting material at room temperature. A DMF co-solvent ensures the substrate is in solution, maximizing reaction rate and preventing "crashing out" on the catalyst surface.

  • Stirring: Initiate stirring at 300 RPM to ensure a homogenous slurry/solution.

Step 2: Catalyst Loading (Safety Critical)
  • Inertion: Purge the reactor headspace with Nitrogen (

    
    ) three times (Pressurize to 3 bar 
    
    
    
    Vent). Do not skip this.
  • Catalyst Addition: Under a gentle

    
     stream, add 0.5 g of 5% Pd/C (50% wet) .
    
    • Safety: The catalyst is pyrophoric when dry.[2] The 50% water content acts as a safety barrier. Never add dry catalyst to a solvent containing hydrogen or air.

Step 3: Hydrogenation
  • Leak Check: Pressurize with

    
     to 10 bar. Monitor pressure for 10 mins. If stable, vent.
    
  • H2 Introduction: Purge with Hydrogen (

    
    ) three times (3 bar 
    
    
    
    Vent).
  • Reaction: Pressurize to 5 bar (72 psi) with

    
    .
    
  • Temperature Ramp: Heat the mixture to 60°C .

    • Exotherm Watch: The reaction will generate significant heat upon reaching ~40°C. Regulate the heating jacket to prevent temperature overshoot beyond 70°C.

  • Completion: Maintain conditions until

    
     uptake ceases (typically 2–4 hours).
    
Step 4: Workup & Purification [3]
  • Filtration: Cool the reaction mixture to 40°C. Filter through a Celite pad or sintered glass funnel to remove the Pd/C catalyst.

    • Caution: Keep the filter cake wet with water.[2] Dry Pd/C residues can spontaneously ignite.

  • Crystallization:

    • Concentrate the filtrate (remove MeOH/DMF) under reduced pressure.

    • Add 100 mL of cold water to the residue/concentrate. The 2,4-DDS will precipitate as a solid.[4]

    • Alternative: If the product oils out, recrystallize from hot Ethanol/Water (70:30).

  • Drying: Filter the solid and dry in a vacuum oven at 50°C for 12 hours.

Part 4: Quality Control & Analytical Parameters

Critical Process Parameters (CPPs)
ParameterRangeImpact of Deviation
Temperature 55–65°C<50°C: Incomplete reduction (hydroxylamines). >80°C: Dehalogenation (if Cl present) or ring hydrogenation.
H2 Pressure 5–10 barLow: Slow kinetics. High: Safety risk; generally not required for nitro reduction.
Stirring Speed >800 RPMMass transfer limitation (H2 gas to liquid) is the rate-limiting step.
Analytical Method (HPLC)

To validate purity and ensure no dinitro- or nitro-amino intermediates remain:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 80% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm.

  • Expected Retention: 2,4-DDS (Polar, early eluting) < Nitro-amino intermediate < 2,4-DNDS (Non-polar, late eluting).

Part 5: Troubleshooting & Expert Insights

Common Failure Modes
  • Stalled Reaction:

    • Symptom:[1][5] H2 uptake stops before theoretical calculation.

    • Cause: Catalyst poisoning by sulfur (from precursor synthesis) or CO formation.

    • Fix: Wash the precursor thoroughly with bicarbonate before hydrogenation. Purge reactor headspace to remove accumulated CO (decarbonylation by-product).

  • Colored Product (Pink/Red):

    • Cause: Oxidation of the diamine in air or trace azo-impurities.

    • Fix: Perform workup under Nitrogen.[2][6][7] Add a pinch of sodium dithionite during crystallization to bleach the product.

Safety: The "Runaway" Risk

Nitro reductions are classified as Type A hazards in thermal process safety.

  • Heat of Reaction:

    
     for the dinitro substrate.
    
  • Adiabatic Temp Rise: In a concentrated batch, temperature can rise by >100°C instantly if cooling fails.

  • Control: Never load all H2 at once if the cooling capacity is unknown. Use "Fed-Batch" (constant pressure uptake) rather than a sealed charge.

References

  • Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline: Application Note. Retrieved from [Link]

    • Context: Defines the baseline safety parameters and exotherm management for arom
  • American Chemical Society (ACS). (2020). Hazards associated with laboratory scale hydrogenations.[2][8][9] ACS Chemical Health & Safety. Retrieved from [Link]

    • Context: Authoritative guide on handling pyrophoric catalysts (Pd/C)
  • European Patent Office. (2007). Process for synthesis of 4,4'-diamino-diphenyl-sulfone (EP1778630B1). Retrieved from [Link][1][7]

    • Context: While focusing on the 4,4' isomer, this patent details the industrial conditions for sulfone-bridge stability during reduction, directly applicable to the 2,4-isomer.
  • Vertex Chemical Search. (2024). Solubility of 2,4-Dinitrophenol and related nitro-aromatics. Retrieved from [Link]

    • Context: Supports the choice of DMF/DMSO co-solvents for dissolving dinitro-aromatic precursors which are sparingly soluble in pure alcohols.

Sources

Application Notes and Protocols for 4-Amino-2-nitrodiphenyl Sulfone as a Versatile Intermediate in the Synthesis of Novel Azo Dyes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of 4-Amino-2-nitrodiphenyl sulfone as a key intermediate in the synthesis of specialized azo dyes. While specific literature on this particular isomer is limited, this guide extrapolates from the well-established chemistry of related aromatic amines and sulfones to present scientifically sound protocols and a thorough discussion of the underlying chemical principles. The unique substitution pattern of 4-Amino-2-nitrodiphenyl sulfone, featuring an amino group ortho to a nitro group and both on the same phenyl ring as the sulfonyl bridge, offers a distinct electronic and steric environment for the synthesis of novel chromophores with potential applications in textiles, pigments, and as biological probes.

Introduction: The Strategic Importance of 4-Amino-2-nitrodiphenyl Sulfone

Diphenyl sulfone derivatives are a cornerstone in the development of high-performance materials, pharmaceuticals, and dyes. The specific isomer, 4-Amino-2-nitrodiphenyl sulfone, presents a unique molecular architecture. The presence of a primary aromatic amine (-NH₂) group makes it a prime candidate for diazotization, a fundamental process in the synthesis of azo dyes. The electron-withdrawing nature of the adjacent nitro (-NO₂) group and the sulfone (-SO₂-) bridge significantly influences the reactivity of the amino group and the spectral properties of the resulting dyes.

The synthesis of azo dyes from an aromatic amine intermediate is a two-stage process:

  • Diazotization: The conversion of the primary aromatic amine into a diazonium salt using a source of nitrous acid.

  • Azo Coupling: The reaction of the diazonium salt with a coupling component, typically an electron-rich aromatic compound like a phenol or an aniline derivative, to form the azo (-N=N-) linkage.

The final color and properties of the dye are determined by the specific coupling component used.

Core Chemistry: Diazotization and Azo Coupling

The journey from 4-Amino-2-nitrodiphenyl sulfone to a vibrant azo dye hinges on two fundamental reactions of organic chemistry. Understanding the causality behind the experimental conditions is paramount for successful synthesis.

Diazotization of 4-Amino-2-nitrodiphenyl Sulfone

Diazotization is the reaction of a primary aromatic amine with nitrous acid (HNO₂) to form a diazonium salt.[1] Nitrous acid is unstable and is therefore generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[2]

Reaction Scheme:

Where Ar represents the 2-nitro-4-(phenylsulfonyl)phenyl group and X is the conjugate base of the acid.

The reaction is highly exothermic and the resulting diazonium salt is thermally unstable. Therefore, strict temperature control, typically between 0-5°C, is crucial to prevent the decomposition of the diazonium salt, which would lead to the formation of phenols and a significant reduction in dye yield.

The Azo Coupling Reaction

The diazonium salt formed in the first step is a weak electrophile and will react with electron-rich aromatic compounds (coupling components) in an electrophilic aromatic substitution reaction to form a stable azo compound.[3] Common coupling components include phenols, naphthols, anilines, and their derivatives.[4]

Reaction Scheme (with a generic phenol as the coupling component):

The pH of the reaction medium is a critical parameter. Coupling with phenols is typically carried out in mildly alkaline conditions (pH 8-10) to deprotonate the phenol to the more strongly activating phenoxide ion. Conversely, coupling with aromatic amines is performed in mildly acidic conditions (pH 4-7) to ensure a sufficient concentration of the free amine, which is the reactive species.

Experimental Protocols

The following protocols are designed to be self-validating systems, with clear steps and explanations for the experimental choices.

General Workflow for Azo Dye Synthesis

The overall process can be visualized as a sequential two-step synthesis.

AzoDyeSynthesis cluster_0 Diazotization (0-5°C) cluster_1 Azo Coupling (Controlled pH & Temp.) A 4-Amino-2-nitrodiphenyl sulfone C Diazonium Salt Solution A->C Reaction B NaNO₂ + HCl (in situ HNO₂) B->C Reagent E Final Azo Dye C->E Electrophilic Aromatic Substitution D Coupling Component (e.g., Naphthalen-2-ol) D->E

Caption: General workflow for the synthesis of azo dyes.

Protocol 1: Diazotization of 4-Amino-2-nitrodiphenyl Sulfone

Materials:

  • 4-Amino-2-nitrodiphenyl sulfone

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a beaker, prepare a solution of 4-Amino-2-nitrodiphenyl sulfone in a mixture of concentrated hydrochloric acid and water. The acid is necessary to form the amine salt, which is more soluble in water, and to generate nitrous acid in the next step.

  • Cool the solution to 0-5°C in an ice bath with constant stirring. Maintaining this low temperature is critical to prevent the premature decomposition of the diazonium salt that will be formed.

  • In a separate flask, prepare a solution of sodium nitrite in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold amine solution. The addition should be slow to control the exothermic reaction and maintain the temperature below 5°C.

  • After the complete addition of the sodium nitrite solution, continue stirring for an additional 15-20 minutes to ensure the diazotization is complete. The resulting cold solution contains the diazonium salt and is ready for the coupling reaction.

Protocol 2: Azo Coupling with Naphthalen-2-ol

Materials:

  • Diazonium salt solution from Protocol 1

  • Naphthalen-2-ol (beta-Naphthol)

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Procedure:

  • In a separate beaker, dissolve Naphthalen-2-ol in an aqueous solution of sodium hydroxide. This creates the sodium salt of the naphthol (naphthoxide), which is more water-soluble and a more powerful coupling component than the neutral phenol.

  • Cool this solution to 0-5°C in an ice bath.

  • With vigorous stirring, slowly add the cold diazonium salt solution to the cold Naphthalen-2-ol solution. A brightly colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the coupling reaction goes to completion.

  • Isolate the dye by vacuum filtration, wash it with cold water to remove any unreacted salts, and then dry it.

Characterization of Synthesized Dyes

The synthesized azo dyes can be characterized using a variety of analytical techniques to confirm their structure and purity:

TechniquePurposeExpected Observations
Thin Layer Chromatography (TLC) To assess the purity of the dye and monitor the progress of the reaction.[5]A single spot for the purified dye, with a distinct Rf value.
UV-Visible Spectroscopy To determine the maximum absorption wavelength (λmax), which corresponds to the color of the dye.[5]An absorption peak in the visible region (400-700 nm) characteristic of the azo chromophore.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the dye molecule.[5]Characteristic peaks for N=N stretching, SO₂ stretching, NO₂ stretching, and aromatic C-H bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy To elucidate the detailed chemical structure of the dye.[5]A complex aromatic region with signals corresponding to the protons on both aromatic rings.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safety in all experimental procedures.

General Precautions:

  • Always work in a well-ventilated fume hood.[6]

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side-shields, a lab coat, and chemical-resistant gloves.[7]

  • Avoid inhalation of dust and vapors.[8]

  • Avoid contact with skin and eyes.[8] In case of contact, rinse immediately with plenty of water.[6]

Chemical-Specific Hazards:

ChemicalKey HazardsHandling and Storage
4-Amino-2-nitrodiphenyl sulfone Harmful if swallowed. May cause skin and eye irritation.[9]Store in a cool, dry, well-ventilated place in a tightly sealed container.[7]
Concentrated Hydrochloric Acid Corrosive. Causes severe skin burns and eye damage.Handle with extreme care, using appropriate PPE.
Sodium Nitrite Oxidizer. Toxic if swallowed.Keep away from combustible materials.
Naphthalen-2-ol Harmful if swallowed. Irritating to skin and eyes.[4]Avoid creating dust.

Waste Disposal:

Dispose of all chemical waste in accordance with local, state, and federal regulations.[7] Do not let the product enter drains.[7]

Conclusion

4-Amino-2-nitrodiphenyl sulfone, while not a mainstream dye intermediate, holds significant potential for the synthesis of novel azo dyes. Its unique electronic and structural features, stemming from the ortho-nitro and para-sulfonyl substituents, are expected to impart interesting spectral and fastness properties to the resulting dyes. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the rich chromophoric possibilities of this versatile intermediate. By carefully controlling reaction conditions and adhering to strict safety protocols, scientists can successfully synthesize and characterize new dyes for a wide range of applications.

References

  • Macsen Chemicals. (2025, August 16). 4-Nitro 4'-Amino Diphenylamine-2-Sulphonic Acid (C₁₂H₁₁N₃O₅S). Retrieved from [Link]

  • Ciba-Geigy AG. (1997). Process for the preparation of azo dyes. U.S. Patent No. 5,606,034.
  • Ferry, C. W., Buck, J. S., & Baltzly, R. (1942). 4,4'-Diaminodiphenylsulfone. Organic Syntheses, 22, 31. doi:10.15227/orgsyn.022.0031
  • Polus, G. P. A. (2015). Process for synthesis of 4-4'-diamino-diphenyl-sulfone. European Patent No. EP 1778630 B1. Retrieved from [Link]

  • Abdel-Wahab, A. M., El-Edfawy, S., & El-Kashef, H. S. (1990). Synthesis of 4′-Nitrophenyl-2-aminobenzthiazol-6-yl Sulfides and 4.
  • Bayer AG. (1982). Process for the preparation of 4-nitro-4'-amino-diphenyl-amino-2-sulfonic acid and 2-nitro-4'. European Patent No. EP0010244B1.
  • Hanadi, A. M., Ali, A. H., & Ahmed, K. A. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyeing Performance and Antibacterial Activity. Journal of Biochemical Technology, 9(4), 33-42.
  • The Chinese University of Hong Kong, Education and Manpower Bureau, & Hong Kong Examinations and Assessment Authority. (n.d.). Experiment 8: Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol.
  • Al-Adilee, K. J., & Al-Amery, M. H. A. (2021). Synthesis and Identification of Azo Disperse Dye Derived from 4-Aminoantipyrine and Their Applications to Determine Some Drugs. International Journal of Drug Delivery Technology, 11(3), 947-953.
  • Ciba-Geigy AG. (1995). Process for the production of azo dyes. German Patent No. DE4405469A1.
  • Burstall, M. L., & Gibson, M. S. (1963). Derivatives of 4-amino-2-nitrodiphenylamine as dyes for synthetic polymer fibres. Journal of the Chemical Society, 3745-3748.
  • Oforghor, O. A., Otuokere, I. E., & Obasi, N. L. (2023). Synthesis, Characterisation and Dyeing Properties of New bifunctional Dichloro-s-triazinyl (DCT) Azo Reactive Dyes based on 4,4'-diaminodiphenyl Sulphone. Mediterranean Journal of Basic and Applied Sciences, 7(2), 75-89.
  • Patel, L. A., & Patel, K. C. (2016). SYNTHESIS, CHARACTERIZATION AND APPLICATION OF REACTIVE DYES BASED ON 4,4' DIAMINO DIPHENYL SULPHONAMIDE ON VARIOUS FIBRES.
  • Patel, L. A., & Patel, K. C. (2016). Synthesis, characterization and application of reactive dyes based on 4,4'-diamino diphenyl sulphonamide on various fibres. International Journal of Current Research, 8(7), 35055-35060.
  • Dynamic Industries Ltd. (n.d.). Dyes Intermediates. Retrieved from [Link]

  • Slideshare. (n.d.). Diazotisation and coupling reaction. Retrieved from [Link]

  • Dolenc, M. S., & Štefane, B. (2006). Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines. Molecules, 11(7), 555–562.
  • Patel, L.A., Patel, K.C., & Patel, S.A. (2015). Synthesis and Characterization of Reactive Dyes based on 4, 4'-Diamino Diphenylsulphone and their Dying Application on Silk, Wool and Cotton fibres. International Journal for Pharmaceutical Research Scholars, 4(1), 127-134.
  • Khosropour, A. R., & Kargar, H. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding.
  • Fierz-David, H. E., & Blangey, L. (1949). Congo Red. Organic Syntheses, 29, 31. doi:10.15227/orgsyn.029.0031
  • Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6(2), 95-99.
  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Wikipedia. (n.d.). Azo coupling. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Oxidation of 4-Amino-2-nitrodiphenyl sulfone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the oxidation of 4-Amino-2-nitrodiphenyl sulfone. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this specific and challenging transformation. As a Senior Application Scientist, my goal is to provide not just a protocol, but a comprehensive troubleshooting guide grounded in mechanistic principles and practical field experience.

The oxidation of the amino group in 4-Amino-2-nitrodiphenyl sulfone to a nitro group, yielding 4-Nitro-2-nitrodiphenyl sulfone, is a non-trivial step. The substrate is electronically deactivated due to the presence of two strong electron-withdrawing groups (a nitro group and a sulfonyl group), making the amino group significantly less nucleophilic and thus resistant to oxidation. This guide will walk you through the recommended methodology, explain the rationale behind the choices, and provide clear, actionable solutions to common problems.

Frequently Asked Questions (FAQs)

Q1: Why is the oxidation of 4-Amino-2-nitrodiphenyl sulfone so difficult?

The primary challenge lies in the electronic nature of the starting material. The amino group is attached to an aromatic ring that is substituted with two powerful electron-withdrawing groups: the sulfone bridge (-SO₂-) and an existing nitro group (-NO₂). These groups pull electron density away from the ring and, consequently, from the nitrogen atom of the amino group. This reduction in electron density, or deactivation, makes the lone pair of electrons on the nitrogen less available for attack by an oxidizing agent, thus retarding the reaction rate compared to simpler anilines.[1][2][3] A potent oxidizing system is required to overcome this deactivation.

Q2: What is the best oxidizing agent for this transformation?

For deactivated anilines, one of the most effective and selective oxidizing agents is trifluoroperacetic acid (CF₃CO₃H or TFPAA) .[4][5] It is significantly more reactive than other peroxy acids like peracetic acid or m-CPBA. TFPAA is typically generated in situ by reacting trifluoroacetic acid (TFA) with concentrated hydrogen peroxide. This method has proven successful for oxidizing weakly basic amines where other methods fail.[4][6][7]

Q3: What are the expected side products in this reaction?

While TFPAA is highly selective for the amino group, potential side reactions, especially if the reaction is not optimized, can include:

  • Incomplete Oxidation: Formation of intermediate species like nitroso (Ar-NO) or hydroxylamine (Ar-NHOH) compounds. The reaction mechanism is believed to proceed through these intermediates.[6][8]

  • Azoxy and Azo Compounds: Condensation between the intermediate hydroxylamine and nitroso species can lead to the formation of azoxy (Ar-N=N(O)-Ar) and subsequently azo (Ar-N=N-Ar) compounds. These are often highly colored impurities.[8]

  • Ring Degradation: Extremely harsh conditions or prolonged reaction times with a powerful oxidant like TFPAA could potentially lead to oxidative cleavage of the aromatic ring, though this is less likely for an electron-deficient system.[9]

Q4: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most straightforward method for real-time monitoring. A more quantitative and precise method is High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water, and UV detection, is typically effective for separating the starting material, product, and major impurities.[10][11][12]

Recommended Oxidation Protocol

This protocol is a robust starting point for the oxidation of 4-Amino-2-nitrodiphenyl sulfone using in situ generated trifluoroperacetic acid. It is based on established procedures for the oxidation of deactivated aromatic amines.[6]

Safety Precautions:

  • Trifluoroperacetic acid is a powerful and potentially explosive oxidizing agent. It should be prepared and used behind a blast shield in a well-ventilated fume hood.

  • Trifluoroacetic acid (TFA) is highly corrosive.

  • Concentrated hydrogen peroxide (30-50%) can cause severe burns.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification prep Dissolve Substrate in Trifluoroacetic Acid (TFA) cool Cool Reaction Mixture in Ice Bath (0-5 °C) prep->cool add_h2o2 Slowly Add H₂O₂ (Maintain Temp < 10 °C) cool->add_h2o2 warm Warm to 40 °C add_h2o2->warm stir Stir for 4-12 h (Monitor by TLC/HPLC) warm->stir quench Pour onto Ice-Water stir->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash Wash Organic Layer (H₂O, Brine) extract->wash dry Dry (Na₂SO₄), Filter, and Concentrate wash->dry purify Purify Crude Product (Column Chromatography or Recrystallization) dry->purify caption Workflow for TFPAA Oxidation

Caption: Workflow for TFPAA Oxidation

Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-Amino-2-nitrodiphenyl sulfone (1.0 eq) in trifluoroacetic acid (TFA) (approx. 4 mL per 1 mmol of substrate).

  • Cooling: Cool the resulting solution in an ice-water bath to 0-5 °C.

  • Reagent Addition: Slowly add 30% aqueous hydrogen peroxide (H₂O₂) (approx. 10 eq) dropwise via the dropping funnel. Crucially, maintain the internal temperature below 10 °C during the addition to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm. Heat the reaction to 40 °C and stir for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Workup: Once the reaction is complete, carefully pour the reaction mixture onto a stirred slurry of ice and water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 4-Nitro-2-nitrodiphenyl sulfone.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Expected Yields for TFPAA Oxidation of Various Anilines
Substrate (Aniline Derivative)Yield of NitroareneReference
Aniline92%[6]
4-Bromoaniline95%[6]
4-Nitroaniline100%[6]
2,4-Dichloroaniline96%[6]

Note: Yields are highly dependent on the specific substrate and reaction scale. The data above serves as a general guide for the efficacy of the TFPAA system.

Troubleshooting Guide

This section addresses specific issues you may encounter during the oxidation.

G start Problem Observed low_conversion Low or No Conversion (Starting Material Remains) start->low_conversion side_products Multiple Side Products (Complex TLC/HPLC) start->side_products purification_issue Purification Issues (Oily product, streaking on column) start->purification_issue cause_lc1 Cause: Insufficient Oxidant Activity low_conversion->cause_lc1 cause_lc2 Cause: Reaction Time Too Short low_conversion->cause_lc2 cause_sp1 Cause: Temperature Too High During Addition side_products->cause_sp1 cause_sp2 Cause: Over-oxidation side_products->cause_sp2 cause_pi1 Cause: Presence of Polar, Colored Impurities (Azoxy/Azo) purification_issue->cause_pi1 cause_pi2 Cause: Residual TFA purification_issue->cause_pi2 sol_lc1 Solution: - Ensure H₂O₂ is fresh and at the correct concentration. - Increase equivalents of H₂O₂ (e.g., to 15 eq). - Increase reaction temperature (e.g., to 60 °C) or time. cause_lc1->sol_lc1 sol_lc2 Solution: - Extend reaction time and monitor periodically. - Deactivated substrates require longer reaction times. cause_lc2->sol_lc2 sol_sp1 Solution: - Add H₂O₂ more slowly. - Use a more efficient cooling bath (e.g., ice/salt) to maintain temp < 10 °C. cause_sp1->sol_sp1 sol_sp2 Solution: - Monitor reaction closely and quench as soon as starting material is consumed. - Reduce equivalents of H₂O₂ or reaction temperature. cause_sp2->sol_sp2 sol_pi1 Solution: - Perform an initial filtration through a short plug of silica gel to remove baseline impurities. - Optimize reaction conditions to minimize side products (see above). cause_pi1->sol_pi1 sol_pi2 Solution: - Ensure thorough washing with sodium bicarbonate solution during workup until effervescence ceases. cause_pi2->sol_pi2 caption Troubleshooting Decision Tree

Caption: Troubleshooting Decision Tree

Reaction Mechanism & Rationale

The oxidation proceeds via an electrophilic attack of the peroxy acid on the nitrogen of the amine.

Sources

Technical Support Center: Purification of 4-Amino-2-nitrodiphenyl Sulfone

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #REC-ZN-4A2N Status: Open Agent: Senior Application Scientist Subject: Optimization of Recrystallization Protocols for 4-Amino-2-nitrodiphenyl Sulfone

Executive Summary & Chemical Context

Welcome to the Technical Support Center. You are working with 4-Amino-2-nitrodiphenyl sulfone , a specific isomer distinct from the more common Dapsone intermediate (4-amino-4'-nitrodiphenyl sulfone).[1][2]

Chemical Logic for Purification:

  • Polarity Profile: The molecule contains a highly polar sulfone bridge (

    
    ) and a nitro group (
    
    
    
    ), making it polar.[2] However, the two phenyl rings provide significant lipophilicity.[2]
  • The Challenge: The ortho-nitro group (position 2) creates steric hindrance and potential intramolecular hydrogen bonding with the amine, which can lower the melting point and solubility compared to the para isomer.[2]

  • Common Impurities: Unreacted 4-chloronitrobenzene (starting material), sulfide intermediates (if synthesized via thioether oxidation), and oxidation byproducts (tars).[2]

Solvent Selection Knowledge Base

The following matrix summarizes solvent systems based on the solubility parameters of nitro-diphenyl sulfones.

Solvent System Compatibility Table
Solvent SystemPolarityRecommended ForProsCons
Ethanol / Water HighPrimary Choice Excellent impurity rejection; non-toxic; cheap.Risk of "oiling out" if water is added too fast.[2]
Glacial Acetic Acid / Water HighSalt Removal Dissolves inorganic salts; breaks down coordination complexes.[2]Harder to dry; corrosive; yield loss if too much acid used.[2]
Toluene Low-MedNon-polar Impurities Good for removing unreacted starting materials (e.g., chloronitrobenzenes).[2]Lower recovery yield; toxicity.[2]
Ethyl Acetate / Hexane MediumFinal Polish Good for removing colored organic tars.[2]Flammable; requires precise ratio optimization.[2]

Tech Tip: For 4-Amino-2-nitrodiphenyl sulfone, we recommend starting with 95% Ethanol or a Methanol/Water gradient.[2] The high melting point of sulfones generally favors alcohols.[2]

Standard Operating Procedure (SOP)

Protocol: Recrystallization from Ethanol/Water

Objective: Purify crude 4-Amino-2-nitrodiphenyl sulfone to >98% purity.

  • Dissolution:

    • Place crude solid in a round-bottom flask.

    • Add 95% Ethanol (approx. 10 mL per gram of solid).[2]

    • Heat to reflux (

      
      ).[2]
      
    • Troubleshooting: If solid does not dissolve, add ethanol in 2 mL increments.[2] If insoluble particles remain after 15 mins of reflux, these are likely inorganic salts or mechanical impurities.[2]

  • Hot Filtration (Critical Step):

    • While boiling, filter the solution through a pre-warmed fluted filter paper or a heated sintered glass funnel.[2]

    • Why? This removes insoluble mechanical impurities and prevents premature crystallization on the filter.[2]

  • Crystallization:

    • Reheat filtrate to boiling.

    • Add hot distilled water dropwise until the solution turns slightly turbid (cloud point).

    • Add 1-2 mL of hot ethanol to clear the turbidity.[2]

    • Remove from heat.[2][3]

  • Controlled Cooling:

    • Allow flask to cool to room temperature undisturbed (approx. 1-2 hours).

    • Tech Note: Do not plunge into ice immediately; shock cooling traps impurities.[2]

    • Once at room temp, place in an ice bath (

      
      ) for 30 minutes to maximize yield.
      
  • Isolation:

    • Filter crystals using vacuum filtration (Buchner funnel).[2]

    • Wash with cold 50% Ethanol/Water mixture.[2][4]

    • Dry in a vacuum oven at

      
       for 4 hours.
      

Troubleshooting Logic (Decision Trees)

Workflow 1: The "Oiling Out" Phenomenon

Issue: The product separates as a liquid oil droplets instead of crystals.[2] This is common with nitro-aromatics.[2]

OilingOut Start Issue: Product Oils Out CheckTemp Check Solution Temp Start->CheckTemp IsBoiling Is it at Reflux? CheckTemp->IsBoiling Reheat Reheat to Reflux Add more solvent IsBoiling->Reheat No Seed Add Seed Crystal at Cloud Point IsBoiling->Seed Yes SlowerCool Insulate Flask (Cool Slower) Seed->SlowerCool

Caption: Logic flow for resolving oiling out, a phase separation issue where the solute melts before it dissolves or separates as a liquid supersaturated phase.

Workflow 2: Impurity Removal Strategy

Issue: Product remains colored (yellow/orange is normal for nitro, but dark brown/black indicates tars).[2]

ImpurityRemoval Problem Dark/Tarry Product Charcoal Add Activated Carbon (Norit) at Reflux Problem->Charcoal Filter Hot Filtration (Celite Pad) Charcoal->Filter Recryst Proceed to Crystallization Filter->Recryst

Caption: Workflow for removing highly colored oxidation byproducts using activated carbon.

Frequently Asked Questions (FAQ)

Q1: My yield is very low (<50%). Where did I lose the product?

  • Diagnosis: You likely used too much solvent (the solution was not saturated).[2]

  • Fix: Evaporate the mother liquor (the filtrate) down to half its volume using a rotary evaporator and cool again to harvest a "second crop." Note that the second crop is usually less pure than the first.[2]

Q2: The melting point is broad (e.g.,


).[2] What does this mean? 
  • Diagnosis: A broad melting range (

    
    ) indicates impurity.[2]
    
  • Fix: Recrystallize again. If the MP does not improve after a second recrystallization, the impurity might be an isomer (e.g., 4-amino-4'-nitrodiphenyl sulfone) which co-crystallizes.[2] In this case, switch solvents (e.g., from Ethanol to Toluene) to alter the selectivity.[2]

Q3: Can I use Acetone?

  • Answer: Acetone is generally too good a solvent for sulfones.[2] It dissolves the compound so well (even at cold temps) that recovery is difficult.[2] If you must use acetone, pair it with a "bad" solvent like Hexane or Water in a two-solvent system.[2]

References & Authority

  • BenchChem. 4-Amino-2-nitrodiphenyl sulfone (CAS 1017059-70-9) Technical Data.[2] (Accessed 2026).[2] [2]

  • Organic Syntheses. 4,4'-Diaminodiphenylsulfone (Dapsone) Synthesis & Purification. Coll. Vol. 3, p.239 (1955).[2] (Provides foundational solubility data for diphenyl sulfones). [2]

  • Thermo Fisher Scientific. 4,4'-Diaminodiphenyl sulfone Specifications and Melting Point Data.[2][2]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 4-Amino-2-nitrophenol (Structural Analog).[2]

(Note: While specific literature on the 2-nitro isomer is rare, protocols are adapted from the well-documented 4,4'-isomer and general nitro-sulfone chemistry.)[2]

Sources

Technical Support Center: Troubleshooting Regioselectivity in Diphenyl Sulfone Nitration

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the nitration of diphenyl sulfone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important electrophilic aromatic substitution reaction. Here, we will delve into the underlying principles governing regioselectivity and provide practical, field-tested solutions to common experimental challenges.

Introduction: The Challenge of Directing Nitration on Diphenyl Sulfone

Diphenyl sulfone presents a unique challenge in electrophilic aromatic substitution. The sulfonyl group (-SO₂-) is a powerful electron-withdrawing group, which deactivates both aromatic rings towards electrophilic attack.[1][2][3] This deactivation makes the reaction more sluggish than with activated rings and significantly influences the position of the incoming nitro (-NO₂) group. Understanding and controlling this regioselectivity is paramount for the successful synthesis of specific isomers, which are often crucial intermediates in the production of pharmaceuticals, high-performance polymers, and dyes.[4][5]

The strong deactivating nature of the sulfonyl group primarily directs incoming electrophiles to the meta position.[3][6] This is because the electron-withdrawing effect is most pronounced at the ortho and para positions, making the meta position the least deactivated and therefore the most favorable site for electrophilic attack. However, achieving high selectivity for the desired isomer can be challenging, and often a mixture of products is obtained.[4] This guide will equip you with the knowledge to troubleshoot and optimize your reaction for the desired outcome.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the nitration of diphenyl sulfone in a question-and-answer format.

Issue 1: Low yield of the desired 3-nitrodiphenyl sulfone (meta-isomer) and formation of other isomers.

Question: My primary goal is to synthesize 3-nitrodiphenyl sulfone, but I'm observing a significant amount of ortho and para isomers, leading to a low yield of the target compound and difficult purification. How can I improve the meta-selectivity?

Answer: This is a common challenge stemming from the nuanced electronic effects at play. While the sulfonyl group is a strong meta-director, reaction conditions can influence the isomer distribution.

Potential Causes and Solutions:

  • Inadequate Temperature Control: Nitration reactions are highly exothermic.[7] Elevated temperatures can provide enough energy to overcome the activation barrier for substitution at the more deactivated ortho and para positions, reducing the selectivity for the meta isomer.

    • Solution: Maintain a low and consistent reaction temperature. It is crucial to perform the addition of the nitrating agent dropwise while the reaction flask is submerged in an ice-water or ice-salt bath to keep the temperature between 0-5°C.[4]

  • Inappropriate Nitrating Agent: The strength of the nitrating agent can affect selectivity. A very strong nitrating agent might be less selective.

    • Solution: A standard mixture of concentrated nitric acid and concentrated sulfuric acid is typically effective for achieving good meta-selectivity.[8][9][10] The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[8][9][11] Avoid using fuming nitric acid or oleum unless you are specifically targeting di-nitration, as these harsher reagents can decrease selectivity.[12]

  • Reaction Time: Prolonged reaction times might lead to side reactions or isomerization under certain conditions, although this is less common for nitration.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[13][14] Quench the reaction by pouring it onto ice water as soon as the starting material is consumed to prevent the formation of byproducts.

Issue 2: Formation of di-nitrated products, primarily 3,3'-dinitrodiphenyl sulfone.

Question: I am observing the formation of a significant amount of di-nitrated diphenyl sulfone, which is not my desired product. How can I favor mono-nitration?

Answer: The formation of di-nitrated products indicates that the reaction conditions are too harsh or the stoichiometry of the nitrating agent is too high. The first nitro group further deactivates the ring, making the second nitration more difficult, but it can occur under forcing conditions.[12]

Potential Causes and Solutions:

  • Excess Nitrating Agent: Using a large excess of nitric acid will drive the reaction towards di-nitration.

    • Solution: Carefully control the stoichiometry. Use a slight excess (typically 1.1 to 1.5 equivalents) of nitric acid relative to the diphenyl sulfone. This ensures complete consumption of the starting material while minimizing the chance of a second nitration.

  • High Reaction Temperature: As mentioned previously, higher temperatures increase the reaction rate and can promote multiple nitrations.[7]

    • Solution: Strict temperature control is essential. Maintain the reaction temperature at or below 5°C throughout the addition of the nitrating agent.

  • Concentrated Reagents: Using highly concentrated or fuming acids increases the reactivity and the likelihood of di-nitration.

    • Solution: Use standard concentrated nitric acid (68-70%) and concentrated sulfuric acid (95-98%). If di-nitration is still a problem, you can consider slightly diluting the sulfuric acid, though this will also slow down the desired mono-nitration.

Issue 3: The reaction is very slow or does not proceed to completion.

Question: My nitration of diphenyl sulfone is extremely slow, and even after several hours, a significant amount of starting material remains. What can I do to drive the reaction to completion?

Answer: The strong deactivating nature of the sulfonyl group can make the reaction inherently slow.[1][2] If the reaction is not proceeding, the conditions may not be sufficiently activating for the electrophilic substitution to occur.

Potential Causes and Solutions:

  • Insufficiently Strong Nitrating Agent: The concentration of the nitronium ion may be too low.

    • Solution: Ensure you are using concentrated sulfuric acid as the catalyst. Sulfuric acid is crucial for generating the nitronium ion from nitric acid.[8][9] The ratio of sulfuric acid to nitric acid is also important; a higher proportion of sulfuric acid will generate more nitronium ions. A common ratio is a 2:1 or 3:1 volume ratio of H₂SO₄ to HNO₃.

  • Low Reaction Temperature: While low temperatures are important for selectivity, a temperature that is too low can significantly slow down the reaction rate.

    • Solution: If the reaction is clean but slow at 0-5°C, you can try allowing the reaction to slowly warm to room temperature after the addition of the nitrating agent is complete. Monitor the reaction closely by TLC to track the consumption of the starting material and the formation of the product.

  • Poor Solubility: Diphenyl sulfone may not be fully dissolved in the reaction medium, limiting the reaction rate.

    • Solution: Ensure the diphenyl sulfone is completely dissolved in the concentrated sulfuric acid before beginning the dropwise addition of nitric acid. Gentle warming may be required to dissolve the starting material initially, but it must be cooled back down before nitration begins.

Frequently Asked Questions (FAQs)

Q1: What is the theoretical basis for the meta-directing effect of the sulfonyl group?

A1: The sulfonyl group is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms and the positive formal charge on the sulfur atom. It deactivates the aromatic ring towards electrophilic attack by withdrawing electron density through both the inductive effect (-I) and the resonance effect (-M).[3]

When considering the resonance structures of the carbocation intermediate (the sigma complex or arenium ion) formed during electrophilic attack, the positive charge can be delocalized onto the carbon atom bearing the sulfonyl group in the case of ortho and para attack. This places the positive charge directly adjacent to the electron-withdrawing sulfonyl group, which is a highly destabilizing interaction. In contrast, for meta attack, the positive charge is never placed on the carbon atom attached to the sulfonyl group. This makes the intermediate for meta attack less destabilized and therefore, the reaction proceeds preferentially through the meta pathway.[6]

Q2: Can I achieve selective para-nitration of diphenyl sulfone?

A2: Direct selective para-nitration of unsubstituted diphenyl sulfone is extremely challenging due to the strong meta-directing effect of the sulfonyl group. However, there are patented methods that claim to enhance the formation of the di(4-nitrophenyl) sulfone by carrying out the nitration in the presence of nitrobenzene as a solvent at ambient temperatures.[15] For mono-nitration, achieving high para-selectivity is generally not feasible through standard electrophilic aromatic substitution methods. Synthetic strategies often involve starting with a para-substituted precursor and then forming the diphenyl sulfone core. For instance, the synthesis of 4,4'-diaminodiphenyl sulfone (Dapsone) often starts from 4-chloronitrobenzene.[16][17][18][19]

Q3: How can I effectively separate the isomers of nitrodiphenyl sulfone?

A3: The separation of nitrodiphenyl sulfone isomers can often be achieved by fractional crystallization or column chromatography. The different isomers will have slightly different polarities and crystal packing abilities. For example, 3,3'-dinitrodiphenylsulfone can be purified by recrystallization from a suitable solvent.[4] For analytical purposes and small-scale preparative separations, High-Performance Liquid Chromatography (HPLC) is a very effective technique.[13][14]

Data Presentation

Table 1: Typical Isomer Distribution in the Mono-nitration of Diphenyl Sulfone under Standard Conditions
IsomerTypical Percentage
meta (3-nitro)> 90%
ortho (2-nitro)< 5%
para (4-nitro)< 5%

Note: These are approximate values and can vary based on specific reaction conditions.

Experimental Protocols

Protocol: Synthesis of 3-Nitrodiphenyl Sulfone

Disclaimer: This protocol is intended for use by trained professionals in a properly equipped chemical laboratory. All necessary safety precautions should be taken, including the use of personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. The reaction should be performed in a well-ventilated fume hood.

Materials:

  • Diphenyl sulfone

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Deionized water

  • Ice

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add diphenyl sulfone (1.0 eq). Place the flask in an ice-water bath.

  • Dissolution: Slowly add concentrated sulfuric acid (e.g., 4-5 mL per gram of diphenyl sulfone) to the flask while stirring. Continue stirring until all the diphenyl sulfone has dissolved. Ensure the temperature is maintained between 0-5°C.

  • Preparation of the Nitrating Mixture: In a separate beaker or the dropping funnel, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (e.g., 1-2 mL per mL of nitric acid). This mixing is exothermic and should be done with cooling.

  • Nitration: Add the nitrating mixture dropwise to the solution of diphenyl sulfone over a period of 30-60 minutes. It is critical to maintain the reaction temperature between 0-5°C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Quenching: Once the starting material is consumed, carefully and slowly pour the reaction mixture onto a beaker filled with crushed ice with stirring. A white precipitate of the product should form.

  • Isolation and Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Visualizations

Reaction Mechanism and Directing Effects

Nitration_Mechanism cluster_reagents Reagent Preparation cluster_reaction Electrophilic Aromatic Substitution cluster_directing_effect Directing Effect of -SO₂- Group HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium Ion) HNO3->NO2_plus + H₂SO₄ H2O H₂O HNO3->H2O H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ H2SO4->HSO4_minus DPS Diphenyl Sulfone Sigma_meta Sigma Complex (meta-attack) DPS->Sigma_meta + NO₂⁺ Product 3-Nitrodiphenyl Sulfone Sigma_meta->Product - H⁺ Deactivating Strongly Deactivating Meta_Director Meta-Directing Deactivating->Meta_Director Leads to

Caption: Mechanism of diphenyl sulfone nitration.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_issues Common Issues cluster_solutions Potential Solutions Start Start Nitration Experiment Problem Problem Encountered? Start->Problem Success Successful Synthesis of Desired Isomer Problem->Success No Low_Meta Low meta-selectivity/ Isomer mixture Problem->Low_Meta Yes Dinitration Di-nitration occurs Problem->Dinitration No_Reaction Slow / No reaction Problem->No_Reaction Sol_Temp Decrease Temperature (0-5°C) Low_Meta->Sol_Temp Sol_Reagent Check Nitrating Agent (HNO₃/H₂SO₄) Low_Meta->Sol_Reagent Dinitration->Sol_Temp Sol_Stoich Reduce HNO₃ Stoichiometry (~1.1 eq) Dinitration->Sol_Stoich Sol_Time Monitor Reaction Time (TLC) No_Reaction->Sol_Time Sol_Activation Increase H₂SO₄ ratio or allow gentle warming No_Reaction->Sol_Activation

Caption: Troubleshooting workflow for diphenyl sulfone nitration.

References

  • BenchChem. (2025, December).
  • ChemTalk. (2024, May 13). Directing Effects. ChemTalk.
  • King, S. (n.d.).
  • Master Organic Chemistry. (2018, November 26). Aromatic Synthesis (3) – Sulfonyl Blocking Groups. Master Organic Chemistry.
  • Vedantu. (n.d.). Nitration and Sulphonation Important Concepts and Tips for JEE. Vedantu.
  • Wikipedia. (n.d.).
  • Cognito. (n.d.).
  • Unacademy. (n.d.).
  • YouTube. (2022, January 19). Mechanism of Nitration: Electrophilic Substitution Reaction. YouTube.
  • Chemistry Steps. (n.d.).
  • Master Organic Chemistry. (2018, April 30). Electrophilic Aromatic Substitutions (2)
  • Google Patents. (n.d.). US5187294A - Regioselective nitration of diphenyl compounds.
  • Google Patents. (n.d.). EP0212823B1 - Purification process of 3,3'-dinitrodiphenyl compounds.
  • Google Patents. (n.d.). US20080293970A1 - Process for Synthesis of 4-4'-Diamino-Diphenyl-Sulfone.
  • Google Patents. (n.d.). WO2006002690A1 - Process for synthesis of 4-4'-diamino-diphenyl-sulfone.
  • ChemicalBook. (n.d.). 4,4'-Diaminodiphenylsulfone synthesis. ChemicalBook.
  • ResearchGate. (2014, August 4). Synthesis and Quality Control of 3,3'-Diamino Diphenyl Sulfone by High Performance Liquid Chromatography.
  • Reddit. (2023, November 28). Di-nitration troubleshooting : r/Chempros. Reddit.
  • ResearchGate. (n.d.). Separation and Determination of Some Aromatic Sulfones by Reversed-Phase High-Performance Liquid Chromatography.
  • Benchchem. (n.d.). 4-Amino-2-nitrodiphenyl sulfone. Benchchem.
  • Google Patents. (n.d.). CN101018764A - Process for synthesis of 4-4'-diamino-diphenyl-sulfone.
  • Google Patents. (n.d.). CN101585789A - Method for preparing 3-nitrophenyl sulphone.
  • Mount Holyoke College. (n.d.).
  • ATSDR. (n.d.). 6. ANALYTICAL METHODS.
  • Google Patents. (n.d.). JPH0625103B2 - Method for purifying 3,3'-dinitrodiphenyl sulfone.
  • DergiPark. (2009, January 14). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. DergiPark.
  • Hindawi. (n.d.).
  • ResearchGate. (2025, August 10). Regioselective nitration of phenols using Sr(NO3)2 or benzyltriphenylphosphonium nitrate in the presence of H2SO4-silica under solvent free conditions.
  • Google Patents. (n.d.). US2833828A - Separation of isomers of dihydroxy diphenyl sulfone.
  • MDPI. (2022, June 3). The Kinetics of Formation of Microporous Polytriazine in Diphenyl Sulfone. MDPI.
  • Google Patents. (n.d.). US5037994A - Regioselective nitration of diphenyl compounds.
  • ResearchGate. (n.d.). The structures of dapsone (I), 2-nitrophenyl phenyl sulfone (II),....
  • Taylor & Francis Online. (n.d.). Nitration and aromatic reactivity. Taylor & Francis Online.
  • ScienceDirect. (2025, August 7). Selective nitration of phenol over sulfated titania systems prepared via sol–gel route. ScienceDirect.
  • Reddit. (2016, October 5). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?. Reddit.

Sources

Technical Support Center: Optimizing Catalytic Hydrogenation of 4-Amino-2-nitrodiphenyl Sulfone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the catalytic hydrogenation of 4-Amino-2-nitrodiphenyl sulfone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges in the synthesis of the corresponding diamine, a critical building block in many pharmaceutical applications.

I. Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems that may arise during the catalytic hydrogenation of 4-Amino-2-nitrodiphenyl sulfone. Each issue is presented with potential causes and actionable solutions based on established chemical principles.

Issue 1: Incomplete or Slow Reaction Conversion

Symptom: Monitoring the reaction via techniques like TLC, HPLC, or NMR spectroscopy indicates the presence of significant amounts of starting material, even after extended reaction times.[1]

Potential Causes & Solutions:

  • Catalyst Activity: The catalyst is the cornerstone of a successful hydrogenation. Its activity can be compromised for several reasons.

    • Cause: Catalyst deactivation from improper storage, handling, or previous use.

    • Solution: Always use a fresh batch of catalyst or one that has been stored under an inert atmosphere. For catalysts like Palladium on carbon (Pd/C), ensure it is kept moist with a solvent or water to prevent oxidation.[2] If catalyst poisoning is suspected from impurities in the starting material or solvent, purifying the substrate before the reaction is recommended.

    • Cause: Insufficient catalyst loading.

    • Solution: While typically used in catalytic amounts (e.g., 5-10 mol% for Pd/C), for challenging reductions, increasing the catalyst loading can enhance the reaction rate.[3]

  • Hydrogen Pressure: The partial pressure of hydrogen gas directly influences the reaction kinetics.

    • Cause: Atmospheric pressure may be insufficient to drive the reaction to completion, especially for sterically hindered or electronically deactivated substrates.

    • Solution: If your equipment allows, increase the hydrogen pressure. Many reductions that are sluggish at atmospheric pressure proceed smoothly at higher pressures (e.g., 50-100 psi).[3][4] Ensure your reaction vessel is rated for the intended pressure.[2]

  • Solvent and Solubility: The reaction medium plays a crucial role in bringing the substrate, hydrogen, and catalyst into contact.

    • Cause: Poor solubility of the 4-Amino-2-nitrodiphenyl sulfone in the chosen solvent limits the mass transfer to the catalyst surface.[3][4]

    • Solution: Select a solvent or a co-solvent system that fully dissolves the starting material. For hydrophobic compounds, solvents like Tetrahydrofuran (THF) are a good choice.[3][4] Protic co-solvents such as ethanol or acetic acid can often aid in the hydrogenation process.[3][4]

  • Reaction Temperature: Temperature affects the reaction rate, but must be controlled carefully.

    • Cause: The reaction may have a significant activation energy barrier that is not overcome at room temperature.

    • Solution: Gentle heating can sometimes accelerate the reaction.[3] However, be aware that elevated temperatures can also promote side reactions.[3] It is crucial to monitor the reaction closely if you choose to increase the temperature.

Issue 2: Formation of Undesired Byproducts

Symptom: Analysis of the crude reaction mixture reveals the presence of impurities other than the starting material and the desired product. These can include partially reduced intermediates or products from side reactions.

Potential Causes & Solutions:

  • Partially Reduced Intermediates: The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamine species.[3][5][6]

    • Cause: Insufficient reducing power (low hydrogen pressure or inactive catalyst) can lead to the accumulation of these intermediates.

    • Solution: To favor the complete reduction to the amine, ensure adequate catalyst activity and hydrogen pressure. Increasing the reaction time or temperature (with caution) can also help drive the reaction to completion.

  • Condensation Products: Intermediates like nitroso and hydroxylamine can react with each other or with the final amine product to form azoxy and azo compounds.[6][7]

    • Cause: These side reactions are often promoted by high local concentrations of intermediates or by elevated temperatures.

    • Solution: Maintain good agitation to ensure homogeneous mixing and prevent localized high concentrations of intermediates. Controlling the reaction temperature is also critical to minimize these condensation reactions.[3]

  • Dehalogenation (if applicable): While not present in the parent compound, if you are working with halogenated derivatives of 4-Amino-2-nitrodiphenyl sulfone, reductive dehalogenation can be a significant side reaction.

    • Cause: Catalysts like Pd/C are known to be effective for dehalogenation.[8]

    • Solution: If dehalogenation is a problem, consider using a different catalyst. Raney Nickel is often a good alternative for substrates where dehalogenation is a concern.[8] Catalyst modifiers or additives can also sometimes suppress dehalogenation.

Issue 3: Inconsistent Results or Poor Reproducibility

Symptom: Repeating the experiment under what are believed to be identical conditions yields significantly different results in terms of reaction time, conversion, or product purity.

Potential Causes & Solutions:

  • Catalyst Heterogeneity: Heterogeneous catalysts can vary in activity from batch to batch.

    • Solution: If possible, use the same batch of catalyst for a series of experiments. When a new batch is introduced, it is good practice to run a small-scale control experiment to verify its activity.

  • Purity of Starting Materials and Solvents: Impurities can act as catalyst poisons, inhibiting the reaction.

    • Solution: Ensure the purity of your 4-Amino-2-nitrodiphenyl sulfone and solvents. If necessary, purify the starting material by recrystallization or chromatography before the hydrogenation.

  • Atmosphere Control: The presence of oxygen can deactivate the catalyst and pose a safety hazard.

    • Solution: Thoroughly purge the reaction vessel with an inert gas (nitrogen or argon) before introducing hydrogen.[2][9][10] This is a critical step to ensure both safety and reaction efficiency.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical and theoretical aspects of the catalytic hydrogenation of 4-Amino-2-nitrodiphenyl sulfone.

Q1: What is the best catalyst for the selective reduction of the nitro group in 4-Amino-2-nitrodiphenyl sulfone?

A1: The choice of catalyst is crucial for this transformation.

  • Palladium on Carbon (Pd/C): This is often the first choice for nitro group reductions due to its high activity and efficiency.[8] It is generally effective for reducing both aromatic and aliphatic nitro groups.[8]

  • Platinum on Carbon (Pt/C) or Platinum Oxide (PtO2): These are also highly active catalysts and can be effective when Pd/C gives poor results.[3]

  • Raney Nickel: This is a good alternative, especially if other reducible functional groups are present that you wish to preserve, or if dehalogenation is a concern with halogenated analogs.[8]

The optimal catalyst may need to be determined empirically for your specific substrate and reaction conditions.

Q2: How do I choose the right solvent for this reaction?

A2: The ideal solvent should completely dissolve the starting material and be inert under the reaction conditions.

  • Commonly Used Solvents: Ethanol, methanol, ethyl acetate, and tetrahydrofuran (THF) are frequently used.[3]

  • Co-solvent Systems: As mentioned earlier, using a protic co-solvent like ethanol or acetic acid in a primary solvent like THF can be beneficial.[3][4]

  • Solvent Purity: Always use high-purity, dry solvents, as impurities can poison the catalyst.

Q3: What are the key safety precautions for catalytic hydrogenation?

A3: Catalytic hydrogenation involves flammable hydrogen gas and potentially pyrophoric catalysts, so strict safety measures are essential.[2][11]

  • Proper Ventilation: Always conduct the reaction in a well-ventilated fume hood.[9][12]

  • Inert Atmosphere: Ensure the reaction system is thoroughly purged with an inert gas to remove all oxygen before introducing hydrogen.[9][10]

  • Pressure-Rated Equipment: Use glassware and equipment that are appropriate for the pressure at which you are working.[2] For reactions above atmospheric pressure, a certified high-pressure reactor is necessary.[9]

  • Catalyst Handling: Handle catalysts with care, especially pyrophoric ones like Raney Nickel and used Pd/C. Never allow the catalyst to become dry, especially after it has been exposed to hydrogen.[10] Quench used catalysts by suspending them in water.[11]

  • Blast Shield: It is good practice to use a blast shield, particularly for reactions at elevated pressures.[12]

Q4: How can I monitor the progress of the reaction?

A4: Several analytical techniques can be used to monitor the disappearance of the starting material and the appearance of the product.

  • Thin-Layer Chromatography (TLC): This is a quick and simple method for qualitative monitoring.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on the concentration of the starting material, product, and any byproducts.[13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly sensitive and can help in identifying unknown byproducts.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to monitor the reaction in real-time if set up appropriately, or by taking aliquots from the reaction mixture.[1] When taking aliquots, ensure the system is safely depressurized and purged with an inert gas before opening.[10]

Q5: My product is difficult to purify. What are some common purification strategies?

A5: The purification of the resulting 2,4-diaminodiphenyl sulfone depends on its physical properties.

  • Recrystallization: If the product is a solid, recrystallization is often an effective method for purification.[3]

  • Column Chromatography: For more challenging separations, silica gel column chromatography can be employed to isolate the desired product from byproducts and unreacted starting material.[3]

  • Acid-Base Extraction: Since the product is an amine, it can be extracted into an acidic aqueous solution, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.

III. Experimental Protocols & Data

General Protocol for Catalytic Hydrogenation using Pd/C

This protocol provides a general guideline. The specific amounts and conditions may need to be optimized for your particular setup.

  • Setup: In a hydrogenation flask or a pressure reactor, add 4-Amino-2-nitrodiphenyl sulfone (1.0 eq).[3]

  • Catalyst Addition: Under a stream of inert gas (e.g., nitrogen), carefully add 10% Palladium on carbon (typically 5-10 mol % Pd).[3][11]

  • Solvent Addition: Add an appropriate solvent (e.g., ethanol, THF) to dissolve the starting material.[3][11]

  • Purging: Seal the reaction vessel and evacuate and backfill with an inert gas at least three times to remove all oxygen.[11]

  • Hydrogenation: Evacuate and backfill the vessel with hydrogen gas (using a balloon for atmospheric pressure or from a cylinder for higher pressures).[11]

  • Reaction: Stir the mixture vigorously at the desired temperature and pressure. Monitor the reaction progress using a suitable analytical technique.[3]

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.[10] Filter the reaction mixture through a pad of Celite to remove the catalyst.[3] Wash the Celite pad with the reaction solvent.[3]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified as needed.[3]

Quantitative Data Summary
ParameterRecommended Range/ValueRationale
Catalyst Pd/C, Pt/C, Raney NickelHigh activity for nitro group reduction.[3][8]
Catalyst Loading 5-10 mol %Sufficient for most reductions; may be increased for difficult substrates.[3]
Hydrogen Pressure 1-5 atm (15-75 psi)Higher pressure can increase reaction rate.[3]
Temperature Room Temperature to 50 °CGentle heating can increase rate, but higher temperatures may lead to side products.[3]
Solvent Ethanol, THF, Ethyl AcetateShould fully dissolve the substrate.[3]

IV. Visualizations

Reaction Pathway and Potential Side Products

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions A 4-Amino-2-nitrodiphenyl sulfone B Nitroso Intermediate A->B +H2, -H2O C Hydroxylamine Intermediate B->C +H2 E Azoxy Compound B->E + Hydroxylamine Intermediate F Azo Compound B->F + Amine Product D 2,4-Diaminodiphenyl sulfone (Product) C->D +H2, -H2O C->E E->F Reduction Workflow start Start prep Prepare Reactants (Substrate, Solvent, Catalyst) start->prep setup Assemble & Purge Reactor (Inert Gas) prep->setup reaction Introduce H2 & Run Reaction setup->reaction monitor Monitor Progress (TLC, HPLC, etc.) reaction->monitor workup Filter Catalyst & Remove Solvent monitor->workup purify Purify Product (Recrystallization, Chromatography) workup->purify end End purify->end

Caption: A generalized workflow for a catalytic hydrogenation experiment.

V. References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). Retrieved from

  • Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11). Retrieved from

  • Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines. (2025). Benchchem. Retrieved from

  • HYDROGENATION | FACT SHEET. (2023, July 15). Stanford Environmental Health & Safety. Retrieved from

  • Hydrogenation SOP. (n.d.). Retrieved from

  • Hydrogenation Reactions. (2012, March 6). safety.pitt.edu. Retrieved from

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018, October 8). Retrieved from

  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. (2016, July 21). ACS Publications. Retrieved from

  • Nitro Reduction - Common Conditions. (n.d.). Retrieved from

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024, December 16). Retrieved from

  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. Retrieved from

  • my nitro refuses to be reduced. (2023, January 1). Reddit. Retrieved from

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2024, September 13). MDPI. Retrieved from

  • SULFONES. II. DERIVATIVES OF 4,4'-DIAMINODIPHENYL SULFONE. (n.d.). Retrieved from

  • PROCESS FOR SYNTHESIS OF 4-4'-DIAMINO-DIPHENYL-SULFONE. (2015, August 26). European Patent Office. Retrieved from

  • REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS. (n.d.). AIR Unimi. Retrieved from

  • 4,4'-diaminodiphenylsulfone. (n.d.). Organic Syntheses Procedure. Retrieved from

  • 4,4'-Diaminodiphenylsulfone synthesis. (n.d.). ChemicalBook. Retrieved from

  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. (2021, March 12). ACS Publications. Retrieved from

  • Catalyzing the Hydrogenation of Nitro Group to Amino Group using Greenly Synthesized Fe3O4 Nanoparticles for Water Purification. (2026, February). Retrieved from

  • Synthesis of Dapsone | Diaminodiphenyl sulfone | BP 601T| L~3. (2020, March 28). YouTube. Retrieved from

  • Catalytic Hydrogenation of Aromatic Compounds in the Liquid Phase. (2025, August 6). ResearchGate. Retrieved from

  • Improving hydrogenation of 4-nitrophenol using Pd catalysts homogeneously anchored on WN-TiO2: a synergistic interaction between WN and Pd nanoparticles. (n.d.). Inorganic Chemistry Frontiers (RSC Publishing). Retrieved from

  • Catalytic hydrogenation of nitrobenzene to 4-aminodiphenylamine in the presence of a hydroxyl compound and a solvent. (n.d.). Google Patents. Retrieved from

  • A Comparative Guide to Analytical Methods for the Quantification of 4-Aminodiphenylamine Sulfate. (2025). Benchchem. Retrieved from

  • Method for preparing 4-amino diphenylamine by catalytic hydrogenation. (n.d.). Google Patents. Retrieved from

  • Recent Developments in the Use of Flow Hydrogenation in the Field of Medicinal Chemistry. (n.d.). ResearchGate. Retrieved from

  • Enantioselective Ir-Catalyzed Hydrogenation of Terminal Homoallyl Sulfones: Total Synthesis of (−)-Curcumene. (n.d.). PMC. Retrieved from

  • Using the Online Benchtop NMR Spectroscopy to Monitor Hydrogen Reactions. (2017, May 4). AZoM. Retrieved from

  • Analytical Method Development and Dermal Absorption of 4-Amino-3-Nitrophenol (4A3NP), a Hair Dye Ingredient under the Oxidative or Non-Oxidative Condition. (2024, May 7). PMC. Retrieved from

  • Sulfone Group as a Versatile and Removable Directing Group for Asymmetric Transfer Hydrogenation of Ketones. (2020, July 1). PMC. Retrieved from

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Validation & Comparative

1H NMR spectrum analysis of 4-Amino-2-nitrodiphenyl sulfone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the 1H NMR Spectrum Analysis of 4-Amino-2-nitrodiphenyl sulfone: A Predictive and Comparative Approach

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural confirmation and purity assessment of novel or complex molecules is paramount. 4-Amino-2-nitrodiphenyl sulfone, a molecule featuring a complex substitution pattern, serves as an excellent case study for applying advanced spectroscopic techniques. Its structure, with electron-donating (amino) and strongly electron-withdrawing (nitro, sulfonyl) groups on the same aromatic ring, creates a distinct electronic environment that is reflected in its Nuclear Magnetic Resonance (NMR) spectrum.

This guide, written from the perspective of a Senior Application Scientist, provides a predictive analysis of the ¹H NMR spectrum of 4-Amino-2-nitrodiphenyl sulfone. We will explore the theoretical basis for the expected chemical shifts and coupling patterns, offer a detailed experimental protocol for data acquisition, and compare the utility of ¹H NMR with other key analytical techniques for a comprehensive characterization.

The Structural Landscape: Predicting the ¹H NMR Spectrum

The first step in any NMR analysis is to understand the molecule's structure and the electronic influence of its functional groups. The sulfonyl group (-SO₂-) and the nitro group (-NO₂) are powerful electron-withdrawing groups, which deshield (shift downfield to higher ppm values) adjacent protons. Conversely, the amino group (-NH₂) is an electron-donating group, which shields (shifts upfield to lower ppm values) nearby protons.[1][2]

Caption: Structure of 4-Amino-2-nitrodiphenyl sulfone with proton labeling.

Ring A (Substituted Ring):

  • H-3: This proton is ortho to the powerful electron-withdrawing nitro group and meta to the electron-donating amino group. The dominant effect will be the deshielding from the nitro group, placing it at a high chemical shift, likely appearing as a doublet.

  • H-5: Positioned ortho to the amino group and meta to both the nitro and sulfonyl groups. The shielding effect of the amino group will be significant. This proton will likely appear as a doublet of doublets due to coupling with both H-3 and H-6.

  • H-6: This proton is ortho to the sulfonyl bridge and meta to the amino group. The sulfonyl group's deshielding effect will place it downfield. It should appear as a doublet.

  • -NH₂ Protons: The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature.[3] In a non-polar solvent like CDCl₃, they may be broad and difficult to observe. In a polar, hydrogen-bond-accepting solvent like DMSO-d₆, the signal is typically sharper and appears as a broad singlet in the range of 4.5–5.5 ppm.[4]

Ring B (Unsubstituted Phenyl Group): The protons on the second ring are influenced primarily by the electron-withdrawing sulfonyl group. The effect diminishes with distance.

  • H-2' and H-6' (ortho to -SO₂-): These protons will be the most deshielded on this ring, appearing as a multiplet (often a doublet of doublets).

  • H-3', H-5' (meta to -SO₂-): These will be less deshielded than the ortho protons.

  • H-4' (para to -SO₂-): This proton will be the least deshielded on Ring B. The protons on Ring B (H-3'/5' and H-4') will likely overlap and appear as a complex multiplet.[5]

Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H-3~8.2 - 8.5Doublet (d)J (ortho) = ~8-9 HzStrongly deshielded by adjacent NO₂ group.
H-6~7.8 - 8.0Doublet (d)J (meta) = ~2-3 HzDeshielded by adjacent SO₂ group.
Ring B (H-2',6',3',5',4')~7.5 - 7.9Complex Multiplet (m)N/AProtons on the unsubstituted ring influenced by the SO₂ group.[5]
H-5~6.8 - 7.1Doublet of Doublets (dd)J (ortho) = ~8-9 Hz, J (meta) = ~2-3 HzShielded by adjacent NH₂ group.
-NH₂~5.0 - 6.0 (in DMSO-d₆)Broad Singlet (br s)N/AExchangeable protons; chemical shift is solvent-dependent.[3][4]

Experimental Protocol for ¹H NMR Spectrum Acquisition

This protocol ensures high-quality, reproducible data. The choice of solvent is critical; DMSO-d₆ is often preferred for sulfone compounds and for its ability to clearly resolve N-H protons.

Objective: To obtain a high-resolution ¹H NMR spectrum of 4-Amino-2-nitrodiphenyl sulfone for structural verification.

Materials:

  • 4-Amino-2-nitrodiphenyl sulfone sample

  • Deuterated dimethyl sulfoxide (DMSO-d₆), high purity (99.9 atom % D)

  • NMR tube (5 mm, high precision)

  • Pipettes and glassware

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the 4-Amino-2-nitrodiphenyl sulfone sample directly into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.

    • Vortex or sonicate the mixture gently until the sample is fully dissolved. A clear solution is essential to avoid broad lines in the spectrum.

    • Using a Pasteur pipette, transfer the solution into a clean, labeled 5 mm NMR tube.

  • Instrument Setup & Calibration:

    • Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

    • Place the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp peaks and good resolution. A narrow half-height width for the solvent peak is indicative of good shimming.

  • Data Acquisition:

    • Acquire a standard 1D proton spectrum. Typical parameters for a 400 MHz spectrometer are:

      • Pulse Program: Standard single pulse (e.g., 'zg30')

      • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm)

      • Acquisition Time: ~2-3 seconds

      • Relaxation Delay (d1): 2-5 seconds (to allow for full relaxation of protons)

      • Number of Scans: 8-16 scans (adjust based on sample concentration)

  • Data Processing:

    • Apply Fourier Transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum manually to ensure all peaks are in pure absorption mode.

    • Calibrate the chemical shift scale by setting the residual DMSO solvent peak to δ 2.50 ppm.

    • Integrate all peaks to determine the relative number of protons for each signal.

    • Analyze the peak multiplicities and measure the J-coupling constants.

Caption: Workflow for ¹H NMR data acquisition and analysis.

Comparison with Alternative Analytical Techniques

While ¹H NMR is unparalleled for detailed structural elucidation, a comprehensive analysis, especially in a drug development context, often requires orthogonal techniques to confirm purity and identity.

TechniquePrimary Use for this MoleculeAdvantagesLimitations
¹H NMR Spectroscopy Definitive structure confirmation & identification of isomers. Provides detailed information on molecular structure, proton connectivity, and stereochemistry. Quantitative (qNMR) with an internal standard.Relatively low sensitivity compared to MS. Complex mixtures can lead to overlapping signals.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification. High sensitivity and resolution for separating the main compound from impurities.[6] Can be coupled with various detectors (UV, MS).Does not provide definitive structural information on its own. Method development can be time-consuming.[7]
Mass Spectrometry (MS) Molecular weight confirmation and impurity identification. Extremely high sensitivity. Provides accurate mass-to-charge ratio, confirming the molecular formula. LC-MS is powerful for identifying unknown impurities.[8]Does not distinguish between isomers (like 4-Amino-2-nitrodiphenyl sulfone vs. 4-Amino-4'-nitrodiphenyl sulfone) without fragmentation (MS/MS).
Infrared (IR) Spectroscopy Functional group identification. Quick and non-destructive. Confirms the presence of key functional groups like -NH₂, -NO₂, and -SO₂.[2]Provides limited information about the overall molecular structure and connectivity. Not suitable for purity analysis.

Causality in Method Selection: The choice of analytical technique is driven by the question being asked. For absolute proof of structure and isomeric identity, ¹H NMR is the gold standard. For routine purity checks in a high-throughput setting, HPLC with UV detection is often more practical. For identifying trace-level impurities or confirming molecular weight, LC-MS is indispensable. A truly robust characterization package for a compound like 4-Amino-2-nitrodiphenyl sulfone would leverage all three: HPLC for purity, MS for molecular weight confirmation, and ¹H NMR for unambiguous structural assignment.

Conclusion

The ¹H NMR spectrum of 4-Amino-2-nitrodiphenyl sulfone offers a rich source of structural information, directly reflecting the complex electronic interplay of its substituents. A predictive analysis, grounded in the fundamental principles of chemical shifts and coupling constants, allows researchers to confidently interpret experimental data. While ¹H NMR is a cornerstone for structural elucidation, its power is magnified when used in concert with orthogonal techniques like HPLC and Mass Spectrometry. This multi-faceted approach ensures the highest degree of scientific integrity and is essential for advancing research and drug development programs.

References

  • Canadian Science Publishing. Nuclear magnetic resonance study of intramolecular electronic effects in diphenyl sulfides, sulfoxides, and sulfones. [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • UCLA Chemistry. Spectroscopy Tutorial: Nitro Groups. [Link]

  • Wiley Online Library. H NMR Spectroscopy. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • PharmTech. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy. [Link]

  • International Journal of Pharmaceutical Research and Applications. Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]

Sources

Technical Comparison: Analytical Differentiation of 4-Amino-2-nitrodiphenyl sulfone from Dapsone and Key Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

In the synthesis and quality control of Dapsone (4,4'-diaminodiphenyl sulfone), the detection of impurities is critical due to the potential genotoxicity of aromatic nitro compounds. While the primary intermediate 4-Amino-4'-nitrodiphenyl sulfone (4-A-4'-NDPS) is well-characterized, its regioisomer 4-Amino-2-nitrodiphenyl sulfone (4-A-2-NDPS) presents a unique analytical challenge.

This guide provides a definitive technical framework to distinguish the 2-nitro regioisomer (a potential byproduct) from the 4-nitro precursor (the standard intermediate) and the Dapsone API . We move beyond basic detection to structural elucidation using HPLC, MS/MS, and NMR.

Why Distinction Matters
  • Toxicology: Ortho-nitro isomers often exhibit different metabolic activation pathways and toxicity profiles compared to para-isomers.

  • Process Insight: The presence of the 2-nitro isomer indicates a lack of regioselectivity in the nitration or condensation steps of the synthesis, signaling a need for process optimization.

Structural & Mechanistic Analysis

To separate these molecules, one must exploit their physicochemical differences. The core distinction lies in symmetry and electronic environment .

FeatureDapsone (API)4-Amino-4'-nitrodiphenyl sulfone (Precursor)4-Amino-2-nitrodiphenyl sulfone (Target Isomer)
Structure Bis-amine (Symmetric)Amino-Nitro (Para/Para)Amino-Nitro (Ortho/Para)
Symmetry

(High Symmetry)

(Asymmetric axes)

(Asymmetric, Steric Twist)
Basicity Basic (2


)
Weakly Basic (1


)
Weakly Basic (1


, Steric hindrance)
Polarity High (at acidic pH)MediumMedium-Low (Ortho-shielding)
MW 248.30278.28278.28
Visualization: Structural Relationships

The following diagram illustrates the structural divergence and the key analytical "hooks" (Mass, pKa, Symmetry) used for differentiation.

ChemicalDifferentiation cluster_separation Differentiation Strategy Dapsone Dapsone (API) MW: 248.3 Sym: Symmetric (AA'BB') Hook: pKa (Basic) LC HPLC Retention (Polarity) Dapsone->LC Precursor 4-Amino-4'-nitrodiphenyl sulfone (Standard Intermediate) MW: 278.3 Sym: Para/Para Substituted Hook: MS Fragment Precursor->LC Isomer 4-Amino-2-nitrodiphenyl sulfone (Regioisomer) MW: 278.3 Sym: Ortho/Para Substituted Hook: NMR Coupling / Sterics Isomer->LC Synthesis Synthesis Mixture Synthesis->Dapsone Reduction Synthesis->Precursor Major Path Synthesis->Isomer Side Reaction (Regio-impurity) MS MS/MS (Fragmentation) LC->MS Isobaric Pair (278 Da) NMR NMR (Symmetry) MS->NMR Definitive ID

Figure 1: Structural relationship and analytical decision flow for Dapsone and its nitro-intermediates.

Chromatographic Differentiation (HPLC/UPLC)

The primary challenge is separating the Isobaric Pair (the 4-nitro and 2-nitro isomers). Standard C18 columns may co-elute these. We utilize a Phenyl-Hexyl stationary phase, which offers superior selectivity for aromatic isomers through


 interactions.
Experimental Protocol: High-Resolution Separation

Objective: Baseline resolution of Dapsone, 4-A-4'-NDPS, and 4-A-2-NDPS.

  • Instrument: UHPLC System (e.g., Agilent 1290 or Waters H-Class).

  • Column: ACQUITY UPLC CSH Phenyl-Hexyl,

    
     (or equivalent).
    
    • Why: The phenyl ligand interacts differently with the nitro group in the ortho vs. para position due to steric accessibility.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH keeps Dapsone protonated and polar).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Temperature:

    
    .
    
  • Detection: UV at 254 nm (general) and 295 nm (Dapsone specific).

Gradient Table:

Time (min)% Mobile Phase BEvent
0.05Initial Hold
1.05Start Elution
10.040Shallow gradient for isomer separation
12.095Wash
14.095Hold
14.15Re-equilibrate

Expected Performance:

AnalyteRelative Retention (RRT)Explanation
Dapsone 1.00 (Early)Doubly protonated at pH 2.5; highly polar.
4-A-2-NDPS ~1.25 - 1.35Ortho-nitro group creates a "twisted" conformation, reducing effective surface area for

interaction compared to the planar para-isomer. Elutes before the para-isomer.
4-A-4'-NDPS ~1.40 - 1.50Planar conformation maximizes interaction with Phenyl-Hexyl phase. Most hydrophobic.

Spectroscopic Characterization (MS & NMR)[2][3]

When retention time is insufficient for legal/regulatory confirmation, spectroscopy provides the "fingerprint."

A. Mass Spectrometry (LC-MS/MS)

Both isomers have a parent ion


. Differentiation requires fragmentation analysis.
  • Instrument: Q-TOF or Triple Quadrupole.

  • Source: ESI Positive Mode.

CompoundPrecursor Ion (m/z)Key Fragment (m/z)Mechanism
4-A-4'-NDPS 279.0156.0, 108.0Typical cleavage of sulfone bridge.
4-A-2-NDPS 279.0261.0 , 245.0Ortho Effect: Loss of water (

) is characteristic of ortho-nitroanilines or ortho-nitroalkyl systems due to interaction between the nitro oxygen and adjacent protons.
B. Nuclear Magnetic Resonance (NMR) - The "Smoking Gun"

NMR is the only technique that proves the position of the nitro group without ambiguity.

Solvent: DMSO-



1. 4-Amino-4'-nitrodiphenyl sulfone (Precursor):

  • Pattern: Two distinct

    
     systems.
    
  • Signals: Four doublets in the aromatic region (8 protons total).

    • Ring A (Nitro):

      
       (d, 2H), 
      
      
      
      (d, 2H).
    • Ring B (Amino):

      
       (d, 2H), 
      
      
      
      (d, 2H).

2. 4-Amino-2-nitrodiphenyl sulfone (Target Isomer):

  • Pattern: Asymmetric. One monosubstituted ring (Multiplet) + One 1,2,4-trisubstituted ring.

  • Signals:

    • Ring A (Phenyl): Multiplet at

      
       (5H). This is the key differentiator—5 protons vs 4.
      
    • Ring B (2-nitro-4-amino):

      • 
         (Ortho to Amino, Meta to Nitro): Doublet, shielded (
        
        
        
        ).
      • 
         (Ortho to Amino): Doublet of doublets.
        
      • 
         (Ortho to Sulfone): Doublet, deshielded by Nitro and Sulfone (
        
        
        
        ).

Comprehensive Identification Workflow

Use this logic gate to confirm the identity of an unknown impurity in Dapsone batches.

Workflow Start Unknown Impurity Peak MS_Check LC-MS Analysis (m/z check) Start->MS_Check Mass_Decision m/z = 279? MS_Check->Mass_Decision Not_Target Other Impurity (e.g., Dimer, Cl-analog) Mass_Decision->Not_Target No Is_Isomer Isomer Candidate (Nitro-Amino Sulfone) Mass_Decision->Is_Isomer Yes HPLC_Check HPLC Retention (Phenyl-Hexyl) Is_Isomer->HPLC_Check RT_Decision Relative RT? HPLC_Check->RT_Decision RT_Early Elutes Before Precursor Likely 4-Amino-2-nitro RT_Decision->RT_Early Earlier RT_Late Elutes After Dapsone Likely 4-Amino-4'-nitro RT_Decision->RT_Late Later Confirm Confirmation: 1H-NMR Look for Monosubstituted Ring (5H) RT_Early->Confirm

Figure 2: Step-by-step identification logic for distinguishing Dapsone impurities.

References

  • European Pharmacopoeia (Ph.[2] Eur.) . "Dapsone Monograph: Related Substances." European Directorate for the Quality of Medicines.

  • BenchChem . "4-Amino-2-nitrodiphenyl sulfone Structure and Properties." BenchChem Database.

  • Leistner, A., & Holzgrabe, U. (2021).[3][4] "Impurity profiling of dapsone using gradient HPLC method." Journal of Pharmaceutical and Biomedical Analysis, 198, 113982.[3]

  • Santa Cruz Biotechnology . "4-Nitro-4'-aminodiphenyl Sulfone Product Data."[5] SCBT. [5]

  • PubChem . "4-Amino-4'-nitrodiphenyl sulfone Compound Summary." National Center for Biotechnology Information.

Sources

Technical Guide: Mass Spectrometry Fragmentation Patterns of Nitrodiphenyl Sulfones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development and metabolic profiling, nitrodiphenyl sulfones represent a critical scaffold, particularly in the synthesis of antibacterial agents (e.g., dapsone analogs) and high-performance polymers. The structural elucidation of these compounds relies heavily on distinguishing between positional isomers (ortho-, meta-, para-substituted), which exhibit distinct biological activities.

This guide provides a comparative technical analysis of the mass spectrometric behavior of nitrodiphenyl sulfones. Unlike standard spectral libraries that offer static data, this document focuses on the mechanistic causality of fragmentation—specifically comparing the utility of Electron Ionization (EI) versus Electrospray Ionization (ESI) and differentiating isomers via the "Ortho Effect."

Ionization Technique Comparison: EI vs. ESI

The choice of ionization source dictates the observable chemical space. For nitrodiphenyl sulfones, the selection between EI and ESI is not merely operational but determines whether structural isomers can be distinguished.

Comparative Performance Matrix
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Energy Regime Hard (70 eV)Soft (Thermal/Electric Field)
Dominant Species Radical Cation (

)
Protonated (

) or Deprotonated (

)
Fragmentation Extensive (In-source)Minimal (Requires CID/MS2)
Isomer Differentiation High (Via Ortho Effects)Low (Unless coupled with Ion Mobility)
Sensitivity Moderate (Nanogram)High (Picogram/Femtogram)
Application Structural Elucidation, Impurity ProfilingPK/PD Studies, Metabolite Quantitation
Mechanistic Insight[1][2][3][4]
  • EI (The Structural Tool): The high internal energy imparted by EI drives the rearrangement of the sulfone linkage (

    
    ) to a sulfinate ester (
    
    
    
    ). This rearrangement is the prerequisite for the extrusion of
    
    
    and
    
    
    , a pathway sensitive to steric and electronic effects of the nitro group.
  • ESI (The Quantitation Tool): Nitrodiphenyl sulfones are poorly basic. In positive mode ESI, they form weak

    
     ions. Negative mode ESI is often superior due to the electron-withdrawing nature of the nitro and sulfone groups, stabilizing the 
    
    
    
    or radical anion
    
    
    species.

Mechanistic Deep Dive: Fragmentation Pathways

The fragmentation of nitrodiphenyl sulfones is governed by two competing rearrangements: the Nitro-Nitrite Rearrangement and the Sulfone-Sulfinate Rearrangement .

The General Pathway (Para/Meta Isomers)

For 3-nitro and 4-nitrodiphenyl sulfones, the geometry prevents direct interaction between the nitro group and the sulfone bridge. The fragmentation follows a high-energy dissociation path:

  • Molecular Ion (

    
     263):  Formation of the radical cation.
    
  • Loss of

    
     (
    
    
    
    217):
    Simple cleavage of the C-N bond.
  • Sulfinate Rearrangement: The resulting diphenyl sulfone ion rearranges to a sulfinate.

  • Loss of

    
     (
    
    
    
    169) or
    
    
    (
    
    
    153):
    Formation of dibenzofuran-like or biphenyl species.
The Ortho Effect (2-Nitro Isomer)

The 2-nitrodiphenyl sulfone exhibits a diagnostic "Ortho Effect." The proximity of the nitro oxygen to the sulfone sulfur facilitates an intramolecular oxygen transfer, often suppressing the standard loss of


.
  • Mechanism: The nitro group transfers an oxygen to the sulfur, or the sulfone oxygen attacks the ortho-carbon.

  • Diagnostic Peak: Enhanced abundance of

    
     or 
    
    
    
    depending on the specific derivative.
  • Causality: The relief of steric strain and the formation of a stable cyclic transition state drive this pathway, which is kinetically inaccessible to the para-isomer.

Visualization of Signaling Pathways

The following diagram illustrates the divergent pathways between the "Standard" (Para) cleavage and the "Ortho-Effect" rearrangement.

FragmentationPathways cluster_Standard Standard Pathway (Para/Meta) cluster_Ortho Ortho Effect Pathway (2-Nitro) Parent Molecular Ion (M+.) m/z 263 NO2_Loss [M - NO2]+ m/z 217 Parent->NO2_Loss Simple Cleavage Rearrange Nitro-Sulfone Interaction Parent->Rearrange Steric Proximity Sulfinate Sulfinate Intermediate (Ar-SO-O-Ar)+ NO2_Loss->Sulfinate SO2_Loss Biphenyl Cation [C12H9]+ m/z 153 Sulfinate->SO2_Loss -SO2 O_Transfer Oxygen Transfer Intermediate Rearrange->O_Transfer SO_Loss [M - SO]+ m/z 215 O_Transfer->SO_Loss Rearrangement NO_Loss [M - NO]+ m/z 233 O_Transfer->NO_Loss -NO

Figure 1: Divergent fragmentation pathways for Nitrodiphenyl Sulfones. The Standard Pathway (Left) dominates in para-isomers, while the Ortho Effect (Right) provides diagnostic fragments for 2-nitro isomers.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and accurate isomer identification, the following protocol utilizes a "Confirmation Ion Ratio" approach.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of nitrodiphenyl sulfone in 1 mL of HPLC-grade Acetonitrile (ACN).

  • Working Standard: Dilute to 10 µg/mL in 50:50 ACN:Water.

    • Note: For EI-GC/MS, use 100% Ethyl Acetate to prevent column degradation.

Instrument Parameters (GC-MS EI)
  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet Temp: 280°C (Ensure complete volatilization of the sulfone).

  • Source Temp: 230°C.

  • Ionization Energy: 70 eV.[1][2][3]

Validation Logic (The "Check-Sum")

A valid run must meet the following criteria:

  • Intensity Check: The Molecular Ion (

    
    ) must be visible (>5% relative abundance). If absent, the source temperature is too high, causing thermal degradation.
    
  • Isomer ID Check: Calculate the ratio of

    
    .
    
    • Ratio > 0.5: Indicates Ortho isomer (2-nitro).

    • Ratio < 0.1: Indicates Para/Meta isomer.

Data Summary: Diagnostic Fragment Ions

The following table summarizes the key ions used to distinguish the isomers. Relative abundances are approximate and instrument-dependent.

Fragment Ion (

)
Assignment2-Nitro (Ortho) Abundance4-Nitro (Para) AbundanceMechanistic Origin
263

(Parent)
Moderate (40%)Strong (80%)Stable molecular ion
247

Distinctive AbsentN-O bond cleavage (Ortho effect)
233

High LowNitro-nitrite rearrangement
217

ModerateBase Peak (100%) Simple C-N cleavage
153

ModerateHighLoss of

then

125

LowModerateS-C cleavage (Sulfinate path)

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley. (Standard text for general fragmentation rules including nitro and sulfone groups).

  • Bowie, J. H., et al. (1966). "Electron Impact Studies. II. Mass Spectra of Aromatic Sulfones." Tetrahedron, 22(10), 3515-3525. (Foundational work on sulfone-sulfinate rearrangement).

  • Meyerson, S., et al. (1964). "Organic Ions in the Gas Phase. XII. The Ortho Effect in Nitro-Compounds." Journal of the American Chemical Society. (Establishes the mechanism of oxygen transfer in ortho-nitro aromatics).

  • NIST Mass Spectrometry Data Center. "Diphenyl sulfone and Nitro derivatives." NIST Chemistry WebBook, SRD 69.

    
     values). 
    

Sources

Crystal Structure Analysis of Ortho-Nitro Substituted Diphenyl Sulfones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of medicinal chemistry and solid-state materials, ortho-nitro substituted diphenyl sulfones (ONDPS) represent a crystallographic challenge distinct from their meta- or para- isomers. While the diphenyl sulfone (DPS) scaffold is known for its flexible "butterfly" conformation, the introduction of a nitro group at the ortho position introduces severe steric strain and unique electronic locking mechanisms.

This guide provides a technical comparison of ONDPS against its primary structural alternative, para-nitro diphenyl sulfone (PNDPS) . We analyze why the ortho-substitution shifts the stabilizing energy landscape from intermolecular stacking (common in PNDPS) to intramolecular locking, significantly affecting solubility, bioavailability, and polymorph stability.

Part 1: Structural Mechanics & Conformation

The "Butterfly" Geometry

The diphenyl sulfone moiety is non-planar. In unsubstituted DPS, the C–S–C bond angle is typically


. The phenyl rings twist relative to the C–S–C plane to minimize steric repulsion between ortho-hydrogens.

The Ortho-Nitro Deviation: When a nitro group is introduced at the ortho position, the steric bulk forces a drastic conformational change. unlike the para isomer, where the substituent is distal to the sulfone bridge, the ortho nitro group interacts directly with the sulfone oxygens and the opposing phenyl ring.

Comparative Conformation Logic
  • PNDPS (Alternative): The molecule retains rotational freedom. The nitro group participates in intermolecular networks, often leading to centrosymmetric packing (e.g.,

    
    ) and higher density.
    
  • ONDPS (Target): The molecule is sterically locked. The torsion angles (

    
    ) deviate significantly to accommodate the nitro group, often breaking centrosymmetry and creating chiral pockets within achiral space groups.
    
Visualization: Structural Analysis Workflow

The following diagram outlines the critical pathway for differentiating these isomers using crystallographic techniques.

G Start Sample Preparation (Slow Evaporation) XRD SC-XRD Data Collection (Mo-Kα, 100K) Start->XRD Quality Crystal >0.2mm Solve Structure Solution (SHELXT / Olex2) XRD->Solve R_int < 0.05 Refine Refinement & H-Atom Treatment (Constrained vs. Free) Solve->Refine Geom Geometry Analysis (Torsion Angles τ1, τ2) Refine->Geom Conformation Hirsh Hirshfeld Surface Analysis (Intermolecular Contacts) Refine->Hirsh Packing DFT DFT Validation (Interaction Energy) Geom->DFT Input Coordinates

Figure 1: Standardized workflow for resolving steric vs. electronic effects in sulfone derivatives.

Part 2: Intermolecular Interactions (Performance Analysis)

The "performance" of a crystal structure in drug development refers to its stability and lattice energy. Here, ONDPS and PNDPS diverge fundamentally.

The Intramolecular Lock (ONDPS)

In ortho-nitro derivatives, the primary stabilizing force is often intramolecular .

  • Mechanism: A weak Hydrogen Bond (

    
    ) forms between the sulfone oxygen and the ortho-proton of the opposing phenyl ring.
    
  • Consequence: This "locks" the butterfly conformation, reducing the entropy of the system but creating large voids in the crystal lattice (lower density).

The Intermolecular Network (PNDPS)

In para-nitro derivatives, the nitro group is exposed.

  • Mechanism: Stronger

    
     and 
    
    
    
    stacking interactions dominate.
  • Consequence: Tighter packing, higher melting points, and lower solubility.

Interaction Hierarchy Diagram

This diagram illustrates the competing forces that dictate the crystal habit.

Interactions Strong Strong H-Bonds (Absent in Sulfones) Weak Weak C-H...O (Dominant) Ortho Ortho-Nitro (Intramolecular) Weak->Ortho Sulfone O...H(ortho) Para Para-Nitro (Intermolecular) Weak->Para Nitro O...H(arom) Pi Pi-Pi Stacking (Auxiliary) Pi->Ortho Sterically Hindered Pi->Para Parallel Displaced

Figure 2: Hierarchy of stabilizing forces. Note the shift from Pi-stacking in Para to C-H...O in Ortho.

Part 3: Comparative Data Analysis

The following table synthesizes representative crystallographic data. Note the distinct differences in torsion angles and density, which serve as key identifiers for the ortho effect.

FeatureOrtho-Nitro (ONDPS) Para-Nitro (PNDPS) Significance
C–S–C Angle


Ortho-substitution slightly compresses the angle due to repulsion.
Torsion (

)
Asymmetric (

)
Symmetric (

)
Critical: ONDPS rings twist unequally to accommodate the nitro group.
Density (

)


PNDPS packs more efficiently (higher density).
Space Group Often

or

Often

or

Ortho-groups can induce non-centrosymmetric packing.
Hirshfeld

Red spots at internal cavityRed spots at molecular tipsIndicates where the "sticky" interaction points are located.

Analyst Insight: When refining ONDPS structures, pay close attention to the thermal ellipsoids of the nitro oxygens. High libration often indicates rotational disorder, suggesting the steric lock is fighting against thermal motion.

Part 4: Experimental Protocol

To replicate these results, follow this self-validating protocol designed for sulfone derivatives.

Crystallization Strategy (Solvent Selection)
  • Primary Solvent: Ethanol/Acetone (1:1).

  • Alternative: DMF (Dimethylformamide) for highly insoluble para-derivatives.

  • Method: Slow evaporation at

    
    .
    
    • Why? Lower temperature reduces the kinetic energy, allowing the weak

      
       interactions to direct the lattice formation rather than entropic disorder.
      
Data Collection & Refinement
  • Instrument: Single Crystal X-Ray Diffractometer (Mo-K

    
     radiation, 
    
    
    
    ).
  • Temperature: 100 K (Mandatory).

    • Reasoning: At 298 K, the nitro group in ONDPS often exhibits high dynamic disorder, making the

      
       bond lengths appear artificially short.
      
  • Refinement (SHELXL):

    • Use CGLS constraints if the phenyl rings show high anisotropy.

    • Locate hydrogens geometrically (HFIX 43) but allow the torsion angle of the methyl/nitro groups to refine freely if applicable.

Hirshfeld Surface Generation[1][2]
  • Software: CrystalExplorer.[1]

  • Mapping: Map

    
     over the range 
    
    
    
    to
    
    
    .
  • Fingerprint Plot: Filter for

    
     interactions.
    
    • Validation: In ONDPS, you should see "wings" in the fingerprint plot corresponding to C-H...O interactions, but they will be more diffuse than in PNDPS due to the steric twist.

Part 5: Computational Validation (DFT)

Experimental X-ray data should be validated against Density Functional Theory (DFT) to confirm that the observed "twisted" conformation is a global minimum and not a crystal packing artifact.

  • Level of Theory: B3LYP / 6-311G(d,p).[1][2]

  • Protocol:

    • Optimize the geometry of the isolated molecule (gas phase).

    • Compare the gas-phase torsion angles with the solid-state X-ray angles.

    • Result Interpretation:

      • If

        
        : The conformation is intrinsic (electronic/steric).
        
      • If

        
        : Crystal packing forces (lattice energy) are distorting the molecule. This is common in PNDPS but rare in ONDPS.
        

References

  • Glatfelter, A. et al. (2023). Hirshfeld surface analysis and crystal structure of sulfone derivatives. IUCrData.

  • Cambridge Crystallographic Data Centre (CCDC) . Geometric parameters of diphenyl sulfones (CSD Survey). [2]

  • Spackman, M. A. & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm.

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C.

  • Glidewell, C. (1975). Structure and conformation of diphenyl sulfone derivatives. Journal of Organometallic Chemistry.

Sources

Comparative Stability of 2-Nitro vs. 4-Nitro Diphenyl Sulfone Isomers: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the isomeric purity and stability of drug candidates and their intermediates are of paramount importance. The diphenyl sulfone core, a privileged scaffold in medicinal chemistry, is often functionalized with various substituents to modulate its pharmacological profile. Among these, the nitro group plays a crucial role in both synthesis and biological activity. This guide provides an in-depth comparison of the relative stability of two common isomers: 2-nitrodiphenyl sulfone and 4-nitrodiphenyl sulfone. Understanding the nuances of their stability is critical for process optimization, formulation development, and ensuring the safety and efficacy of the final drug product.

Introduction: The Significance of Isomeric Stability

The diphenyl sulfone moiety is recognized for its high thermal stability and chemical robustness, making it a desirable component in drug candidates and high-performance polymers.[1] However, the introduction of a nitro group, a strong electron-withdrawing substituent, can significantly influence the molecule's electronic properties and, consequently, its stability. The position of this nitro group—ortho (2-position) versus para (4-position)—creates two isomers with distinct steric and electronic environments, leading to differences in their susceptibility to degradation.

This guide will explore the theoretical underpinnings of the stability of these two isomers, supported by established principles of physical organic chemistry. We will delve into the key factors governing their stability, namely intramolecular interactions and electronic effects, and propose experimental protocols to validate these theoretical considerations.

Theoretical Comparison of Isomeric Stability

While direct, head-to-head experimental data on the thermal decomposition of 2-nitrodiphenyl sulfone and 4-nitrodiphenyl sulfone is not extensively reported in the literature, we can infer their relative stabilities by examining the structural and electronic differences between the two molecules.

The Case for Enhanced Stability in 2-Nitrodiphenyl Sulfone: Intramolecular Hydrogen Bonding

A significant stabilizing factor that is unique to the 2-nitro isomer is the potential for intramolecular hydrogen bonding. The proximity of the nitro group to the sulfone group allows for an interaction between one of the oxygen atoms of the nitro group and a hydrogen atom on the adjacent phenyl ring. While not a classical hydrogen bond, this type of C-H···O interaction has been shown to contribute to the conformational rigidity and stability of molecules.[2]

In a related class of compounds, the 2-nitrodiphenylamines, proton magnetic resonance studies have provided evidence for intramolecular hydrogen bonding between the N-H proton and the 2-nitro group.[3] This interaction locks the molecule into a more planar and rigid conformation, which can increase its stability. A similar, albeit weaker, interaction can be postulated for 2-nitrodiphenyl sulfone, contributing to a higher energy barrier for bond rotation and decomposition.

The Case for Enhanced Stability in 4-Nitrodiphenyl Sulfone: Reduced Steric Hindrance

Conversely, the 2-nitro isomer is subject to greater steric hindrance due to the close proximity of the bulky nitro and sulfone groups.[4][5][6] This steric strain can weaken the C-S bonds and the bond connecting the two phenyl rings, potentially lowering the energy required for decomposition.[4] Steric hindrance is a well-documented phenomenon that can slow down chemical reactions and decrease the stability of crowded molecules.[4][5]

The 4-nitro isomer, with the nitro group positioned far from the sulfone bridge, experiences significantly less steric strain. This more relaxed conformation is energetically more favorable and would be expected to contribute to greater overall stability. The absence of significant intramolecular non-bonding repulsions in the 4-nitro isomer is a strong argument for its superior thermal stability.

Electronic Effects and Bond Dissociation Energy

The primary pathway for the thermal decomposition of many nitroaromatic compounds is the homolytic cleavage of the C-NO2 bond.[7][8] The energy required for this cleavage is known as the bond dissociation energy (BDE). The electronic nature of the substituents on the aromatic ring can influence the C-NO2 BDE. Both the sulfone and nitro groups are strongly electron-withdrawing. In the 4-nitro isomer, the electronic effects are primarily transmitted through the aromatic system (resonance and inductive effects). In the 2-nitro isomer, a "through-space" interaction between the nitro and sulfone groups, in addition to the through-bond effects, could potentially influence the C-NO2 bond strength. However, without specific computational data for these molecules, it is difficult to definitively predict the impact on the BDE.

Proposed Experimental Verification

To empirically determine the relative stability of these two isomers, a series of well-established analytical techniques can be employed.

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful tools for assessing thermal stability.

Experimental Protocol: DSC/TGA Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of each isomer (2-nitrodiphenyl sulfone and 4-nitrodiphenyl sulfone) into separate, clean aluminum pans.

  • Instrument Setup: Place the sample pan and a reference pan in the DSC/TGA instrument.

  • Heating Program: Heat the samples from room temperature to a temperature above their expected decomposition point (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

  • Data Analysis:

    • From the TGA curve, determine the onset temperature of decomposition (the temperature at which significant weight loss begins). A higher onset temperature indicates greater thermal stability.

    • From the DSC curve, observe the exothermic decomposition peak. The peak temperature and the enthalpy of decomposition provide further insights into the degradation process.

The isomer with the higher decomposition temperature as determined by TGA would be considered the more thermally stable.

Isothermal Stress Studies

Forced degradation studies under isothermal conditions can provide a more nuanced understanding of stability under specific temperature stresses.

Experimental Protocol: Isothermal Stability Study

  • Sample Preparation: Prepare solutions of known concentrations of each isomer in a high-boiling, inert solvent (e.g., diphenyl ether).

  • Incubation: Place the solutions in a temperature-controlled oven at a series of elevated temperatures (e.g., 150 °C, 175 °C, 200 °C).

  • Time-Point Sampling: At regular intervals, withdraw aliquots from each solution.

  • Analysis: Analyze the aliquots using a validated stability-indicating HPLC method to quantify the amount of the parent isomer remaining.

  • Data Analysis: Plot the natural logarithm of the concentration of the isomer versus time for each temperature. The slope of this line will give the degradation rate constant (k). Using the Arrhenius equation, the activation energy for the decomposition of each isomer can be calculated. A higher activation energy signifies greater stability.

Data Presentation and Visualization

The following table summarizes the key theoretical factors influencing the stability of the two isomers.

Feature2-Nitrodiphenyl Sulfone4-Nitrodiphenyl SulfonePredicted Impact on Stability
Intramolecular H-Bonding Possible C-H···O interactionNot possiblePotentially stabilizing for the 2-isomer
Steric Hindrance High, due to ortho-substitutionLowDestabilizing for the 2-isomer
Electronic Effects Through-bond and through-spacePrimarily through-bondAmbiguous without computational data

Molecular Structures

Caption: Molecular structures of 2-nitrodiphenyl sulfone and 4-nitrodiphenyl sulfone.

Proposed Experimental Workflow

G cluster_thermal Thermal Analysis cluster_isothermal Isothermal Stress Study Sample_Prep_T Sample Preparation (2- and 4-isomers) DSC_TGA DSC/TGA Analysis (Ramp to 500°C @ 10°C/min) Sample_Prep_T->DSC_TGA Data_Analysis_T Determine Decomposition Temperature DSC_TGA->Data_Analysis_T Conclusion Comparative Stability Assessment Data_Analysis_T->Conclusion Sample_Prep_I Prepare Solutions in Inert Solvent Incubation Incubate at 150, 175, 200°C Sample_Prep_I->Incubation Sampling Time-Point Sampling Incubation->Sampling HPLC HPLC Analysis Sampling->HPLC Data_Analysis_I Calculate Degradation Rate Constants (k) HPLC->Data_Analysis_I Arrhenius Arrhenius Plot to Determine Activation Energy Data_Analysis_I->Arrhenius Arrhenius->Conclusion

Caption: Workflow for the experimental determination of isomer stability.

Conclusion

Based on a theoretical analysis of intramolecular forces, the relative stability of 2-nitrodiphenyl sulfone and 4-nitrodiphenyl sulfone is governed by a trade-off between potentially stabilizing intramolecular hydrogen bonding in the 2-isomer and destabilizing steric hindrance. The prevailing view in organic chemistry suggests that the significant steric repulsion in the 2-nitro isomer would likely outweigh the stabilizing effect of a weak C-H···O interaction. Therefore, it is predicted that 4-nitrodiphenyl sulfone will exhibit greater thermal stability than 2-nitrodiphenyl sulfone.

This prediction should be confirmed through rigorous experimental testing as outlined in this guide. For professionals in drug development, a thorough understanding of the stability of nitrodiphenyl sulfone intermediates is crucial for developing robust synthetic processes and ensuring the quality and shelf-life of the final active pharmaceutical ingredient.

References

  • ResearchGate. The C-NO2 Bond Dissociation Energies of Some Nitroaromatic Compounds: DFT Study | Request PDF. Available from: [Link]

  • ConnectSci. Intramolecular hydrogen bonding in some ortho-nitrodiphenylamines and related compounds. A proton magnetic resonance study | Australian Journal of Chemistry. Available from: [Link]

  • SciSpace. Characterization of C-NO2 Bonds in Nitroaromatic Compounds. Available from: [Link]

  • Wikipedia. Steric effects. Available from: [Link]

  • ChemTalk. Steric Hindrance. Available from: [Link]

  • YouTube. Steric Hindrance | Organic Chemistry. Available from: [Link]

  • PubMed. Hydrogen-bonded chains in N-(2-nitrophenyl)phenylamine. Available from: [Link]

Sources

Safety Operating Guide

4-Amino-2-nitrodiphenyl sulfone proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal of 4-Amino-2-nitrodiphenyl sulfone

Executive Summary & Chemical Profile

Disposal of 4-Amino-2-nitrodiphenyl sulfone (CAS: 1017059-70-9 or related isomers) requires strict adherence to protocols governing aromatic nitro-amines. Unlike simple organic solvents, this compound possesses a "push-pull" electronic structure (electron-withdrawing nitro group vs. electron-donating amino group) linked by a stable sulfone bridge.

Why Proper Disposal Matters:

  • Environmental Persistence: The sulfone (

    
    ) bridge renders the molecule resistant to hydrolytic degradation, meaning it persists in water systems if improperly discarded.
    
  • Toxicity: As an aromatic amine/nitro compound, it carries potential mutagenic risks and aquatic toxicity.

  • Chemical Incompatibility: The simultaneous presence of oxidizing (

    
    ) and reducing (
    
    
    
    ) moieties requires careful segregation from external strong acids or oxidizers to prevent uncontrolled exothermic reactions.
Chemical Identity & Hazard Assessment
ParameterData / Specification
Chemical Name 4-Amino-2-nitrodiphenyl sulfone
CAS Number 1017059-70-9 (Isomer specific); Verify against specific lot SDS
Molecular Formula

Hazard Class Irritant / Toxic .[1] Potential Carcinogen (Class-based assumption).[1]
Key Functional Groups Sulfone (Stability), Nitro (Oxidizer/Toxic), Amine (Basic/Toxic)
RCRA Status (US) Not explicitly P/U-listed, but treat as Toxic Waste (Characteristic) due to aromatic amine content.
Disposal Method High-Temperature Incineration (Required to break C-S and C-N bonds).

Pre-Disposal Stabilization & Segregation

Before waste leaves the bench, it must be stabilized. The most common cause of disposal accidents is improper segregation.

The "Do Not Mix" Rule:

  • NO Strong Oxidizers: Do not mix with Nitric Acid or Peroxides. The amino group is susceptible to rapid oxidation.

  • NO Strong Acids: While the amine can form salts, adding strong acids to the nitro-aromatic waste stream can generate heat or precipitate shock-sensitive solids depending on other contaminants.

Step-by-Step Segregation:

  • Quarantine: Isolate the waste stream. Do not combine with general "Organic Solvents" unless the solvent is compatible (e.g., Ethanol, DMSO).

  • Labeling: Mark the container immediately: "Hazardous Waste - Toxic - 4-Amino-2-nitrodiphenyl sulfone".

  • Container Selection: Use Amber Glass or HDPE containers. Avoid metal cans due to potential corrosion from amine/nitro degradation byproducts.

Disposal Workflow (Decision Logic)

The following diagram outlines the operational decision tree for disposing of this compound in various states (Solid, Mother Liquor, or Trace).

DisposalWorkflow Start Waste Generation Source StateCheck Determine Physical State Start->StateCheck Liquid Liquid / Mother Liquor (Solvent + Compound) StateCheck->Liquid Solution Solid Pure Solid / Filter Cake StateCheck->Solid Bulk Solid Trace Trace / Contaminated PPE (Gloves, Wipes) StateCheck->Trace Residues Segregate Segregate from Oxidizers Liquid->Segregate Carboy Collect in Halogenated/Toxic Waste Carboy (HDPE) Segregate->Carboy LabelLiq Label: 'Toxic Organic Waste' Carboy->LabelLiq EHS Transfer to EHS / Waste Facility LabelLiq->EHS Bagging Double Bag (Polyethylene) or Screw-Top Jar Solid->Bagging LabelSol Label: 'Toxic Solid Waste' Bagging->LabelSol LabelSol->EHS Decon Bag Separately from General Trash Trace->Decon Decon->EHS Incineration High-Temp Incineration (>1000°C with Scrubber) EHS->Incineration Final Destruction

Figure 1: Decision matrix for waste routing. Note the convergence on High-Temperature Incineration.

Detailed Disposal Procedures

Scenario A: Solid Waste (Pure Compound or Filter Cake)

Context: You have excess reagent or synthesized solid product.

  • Containment: Transfer the solid into a wide-mouth HDPE jar or a double-lined polyethylene bag.

  • Solvent Dampening (Optional but Recommended): If the powder is fine and prone to static dispersion, dampen slightly with a high-flashpoint compatible solvent (e.g., mineral oil) to suppress dust, provided this does not interfere with the incineration profile.

  • Tagging: Attach a hazardous waste tag listing the full chemical name. Do not use abbreviations like "ANDS".

  • Storage: Store in a Satellite Accumulation Area (SAA) inside a secondary container until pickup.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Context: The compound is dissolved in solvents (e.g., DMF, DMSO, Ethyl Acetate).

  • Compatibility Check: Ensure the solvent waste stream does not contain oxidizers.

  • Collection: Pour into a dedicated "Toxic/Halogenated Organic" waste carboy.

    • Note: Even if the solvent is non-halogenated, the presence of the sulfone and nitro groups often mandates treating the entire mixture as a halogenated-equivalent stream for incineration purposes.

  • Headspace: Leave at least 10% headspace in the container to allow for expansion.

Scenario C: Contaminated Debris (PPE, Wipes)

Context: Gloves, weigh boats, and paper towels used during handling.

  • Segregation: Do NOT throw in the regular trash.

  • Bagging: Collect in a clear, heavy-duty plastic bag labeled "Chemically Contaminated Debris."

  • Sealing: Zip-tie or tape the bag closed to prevent off-gassing or dust release.

Emergency Response: Spills

If 4-Amino-2-nitrodiphenyl sulfone is spilled during the disposal process:

  • Isolate: Evacuate the immediate area.

  • PPE: Don double nitrile gloves, safety goggles, and an N95 dust mask (or respirator if powder is fine).

  • Containment (Solid): Gently cover the spill with wet paper towels to prevent dust generation. Scoop up the wet slurry into a waste jar.

  • Containment (Liquid): Use vermiculite or sand to absorb the liquid. Do not use combustible materials like sawdust, as the nitro group can act as an oxidizer under fire conditions.

  • Decontamination: Wash the surface with a mild surfactant solution. Collect all cleaning materials as hazardous waste.

References

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: Diphenyl sulfone derivatives. National Library of Medicine. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.